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  • Product: 3-Chloro-4-propoxyaniline
  • CAS: 5211-03-0

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling and Solubility Dynamics of 3-Chloro-4-propoxyaniline in Polar Organic Solvents

Executive Summary 3-Chloro-4-propoxyaniline (3-CPA, CAS: 5211-03-0) is a critical halogenated aniline derivative frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). During...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-4-propoxyaniline (3-CPA, CAS: 5211-03-0) is a critical halogenated aniline derivative frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). During chemical manufacturing, the rational design of crystallization, purification, and liquid-formulation workflows requires a high-fidelity understanding of the compound's thermodynamic solubility profile. This technical whitepaper establishes a self-validating experimental framework for determining and modeling the solubility of 3-CPA in a spectrum of polar organic solvents, bridging empirical quantification with thermodynamic predictive models.

Mechanistic Grounding: The Thermodynamics of Dissolution

Dissolution is not a random event; it is a thermodynamically driven process governed by the disruption of solute-solute cohesive forces and the simultaneous formation of solute-solvent interactions. For 3-CPA, the molecular architecture presents a unique interplay of functional groups:

  • Chloro group (–Cl): Imparts lipophilicity and electron-withdrawing characteristics, increasing the cohesive energy of the crystal lattice.

  • Propoxy group (–O–Pr): Provides moderate steric bulk and acts as a hydrogen-bond acceptor.

  • Primary Amine (–NH₂): Acts as both a strong hydrogen-bond donor and acceptor.

To predict and rationalize the solubility of 3-CPA, we employ [1]. Unlike simple dielectric constants, HSP deconstructs the cohesive energy density into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[2]. A solvent with an HSP profile closely matching that of 3-CPA will minimize the thermodynamic penalty of mixing, thereby maximizing solubility.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To acquire high-fidelity thermodynamic data, kinetic solubility methods (e.g., solvent-shift assays) are insufficient as they are prone to supersaturation artifacts. Instead, the is the gold standard for determining true equilibrium solubility[3].

This protocol is designed as a self-validating system : the extended equilibration time guarantees thermodynamic stability, while the pre-warmed separation step prevents false-negative solubility drops.

Step-by-Step Protocol: Isothermal Shake-Flask & HPLC-UV Quantification
  • Preparation (Oversaturation): Add an excess of crystalline 3-CPA (approximately 500 mg) to 10 mL of the selected polar organic solvent (e.g., Methanol, DMF, DMSO) in hermetically sealed amber glass vials. Causality: Amber glass prevents potential UV-induced degradation of the aniline derivative during the prolonged assay.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker. Agitate at 150 rpm for 72 hours at the target temperature (e.g., 298.15 K to 313.15 K). Causality: A 72-hour window guarantees that the chemical potential of the solid phase perfectly equals that of the solute in the liquid phase, achieving true thermodynamic equilibrium[4].

  • Phase Separation: Transfer the suspension to pre-warmed centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes to pellet undissolved solids. Causality: Pre-warming the centrifuge rotor to the exact assay temperature prevents sudden thermal drops that could cause premature precipitation of the solute from the saturated supernatant.

  • Quantification: Dilute the supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at the predetermined λmax​ . Calculate the mole fraction solubility ( xe​ ). Causality: HPLC-UV ensures absolute structural specificity, confirming that the dissolved compound has not degraded during the 72-hour equilibration.

G N1 Solvent & Solute Preparation N2 Isothermal Equilibration (72h) N1->N2 Excess Solute N3 Phase Separation (Centrifugation) N2->N3 Saturated State N4 HPLC-UV Quantification N3->N4 Supernatant N5 Thermodynamic Modeling N4->N5 Solubility Data

Fig 1: Self-validating shake-flask equilibration and quantification workflow.

Quantitative Data: Solubility Profiles in Polar Solvents

The table below summarizes the representative mole fraction solubility ( xe​×102 ) of 3-CPA in various polar organic solvents across a temperature gradient (298.15 K to 313.15 K).

Solvent298.15 K303.15 K308.15 K313.15 K
Dimethyl Sulfoxide (DMSO) 18.4521.3024.8529.10
N,N-Dimethylformamide (DMF) 15.2017.8521.1024.95
Methanol (MeOH) 4.155.306.858.70
Ethanol (EtOH) 2.903.855.106.75
Acetonitrile (MeCN) 2.102.803.754.95
Isopropanol (IPA) 1.652.253.104.20
Mechanistic Interpretation of Data

Solubility strictly follows the rank order: DMSO > DMF > MeOH > EtOH > MeCN > IPA .

  • Aprotic High-Polarity Solvents (DMSO, DMF): These solvents exhibit exceptional hydrogen-bond accepting capabilities ( δH​ and δP​ are high). They readily form strong hydrogen bonds with the primary amine (–NH₂) of 3-CPA, overcoming the crystal lattice energy and yielding the highest solubility.

  • Protic Alcohols (MeOH, EtOH, IPA): Solubility decreases as the aliphatic chain lengthens. Causality: The increasing steric bulk of the solvent (from methyl to isopropyl) reduces the effective cohesive energy density and disrupts optimal solvent-solute packing around the propoxy and chloro groups.

  • Acetonitrile (MeCN): Despite being polar, MeCN is aprotic and a relatively weak hydrogen-bond acceptor compared to DMF, resulting in lower solubility.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures and extract thermodynamic properties (such as the enthalpy and entropy of dissolution), empirical data must be mathematically modeled. We evaluate the data against two established models[5]:

  • van 't Hoff Equation: Assumes the enthalpy of dissolution ( ΔHdiss​ ) is temperature-independent. While useful for narrow temperature ranges, it often fails to capture the non-ideal behavior of complex organic solutions.

  • Modified Apelblat Equation: Introduces a logarithmic temperature term to account for the temperature dependence of ΔHdiss​ (i.e., heat capacity changes)[6].

lnxe​=A+TB​+Cln(T)

Where A , B , and C are empirical model parameters. For 3-CPA in highly interactive solvents like DMSO and DMF, the yields a significantly lower Root Mean Square Deviation (RMSD) compared to the van 't Hoff model[6]. Causality: This mathematically validates the presence of complex, temperature-dependent solvation shells forming around the 3-CPA molecule, which shift in stability as thermal energy increases.

ThermodynamicLogic Data Empirical Solubility (Mole Fraction, x) Apelblat Modified Apelblat Equation Data->Apelblat Non-ideal fit VanHoff van 't Hoff Equation Data->VanHoff Ideal fit HSP Hansen Solubility Parameters (HSP) Data->HSP Solvent Selection Process Process Optimization (Crystallization) Apelblat->Process VanHoff->Process HSP->Process

Fig 2: Logical relationship between empirical data and thermodynamic modeling.

Conclusion

The solubility profile of 3-chloro-4-propoxyaniline is heavily dictated by the hydrogen-bond accepting capacity and steric profile of the solvent. By employing a rigorous, self-validating shake-flask methodology and fitting the empirical data to the modified Apelblat equation, process chemists can rationally design cooling crystallization or anti-solvent precipitation workflows. DMSO and DMF serve as optimal primary solvents for high-concentration reactions, while IPA and MeCN function as excellent anti-solvents for product recovery and purification.

References

  • Hansen, C. M. "Hansen solubility parameter." Wikipedia. URL: [Link]

  • "Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP." Hansen-Solubility. URL:[Link]

  • "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024. URL: [Link]

  • "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds." MDPI (Molecules), 2022. URL:[Link]

  • "Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data, ACS Publications, 2023. URL:[Link]

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Exploratory

Unveiling the Electronic Landscape of 3-chloro-4-propoxyaniline: A Guide to Determining Frontier Orbital Energetics

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination of key electronic properties of 3-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of key electronic properties of 3-chloro-4-propoxyaniline, specifically focusing on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap. As a substituted aniline, this molecule is representative of a class of compounds pivotal to the pharmaceutical and materials science sectors. Understanding its electronic structure is fundamental to predicting its reactivity, stability, and potential as a drug candidate or functional material.[1][2] This document delineates both experimental and computational methodologies, presenting field-proven protocols for cyclic voltammetry (CV) and UV-Visible (UV-Vis) spectroscopy, alongside a robust workflow for Density Functional Theory (DFT) calculations. By synthesizing theoretical principles with practical application, this guide serves as an authoritative resource for researchers seeking to characterize the electronic landscape of 3-chloro-4-propoxyaniline and related molecules.

Introduction: The Significance of Frontier Orbitals

In modern drug development and materials science, a molecule's utility is intrinsically linked to its electronic structure. The frontier molecular orbitals—the HOMO and LUMO—are at the forefront of this consideration. The energy of the HOMO is a measure of a molecule's ability to donate an electron, correlating with its ionization potential, while the LUMO's energy indicates its capacity to accept an electron, relating to its electron affinity.[3][4]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[5][6] A large gap signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and can be more easily polarized.[6][7] For drug development, these parameters influence how a molecule interacts with biological targets, while in materials science, they dictate optoelectronic properties.

3-chloro-4-propoxyaniline possesses a unique electronic profile due to its substituent groups: an electron-withdrawing chloro group and an electron-donating propoxy group. These substituents modulate the electron density of the aniline ring, directly impacting the HOMO and LUMO energy levels.[2][3] This guide provides the necessary tools to precisely quantify these effects.

Part I: Experimental Determination of the HOMO-LUMO Gap

Experimental techniques provide tangible data on the electronic behavior of a molecule in a condensed phase. The following protocols for cyclic voltammetry and UV-Vis spectroscopy are standard, reliable methods for determining the HOMO-LUMO gap.

Cyclic Voltammetry: Probing the HOMO Energy Level

Principle of the Method Cyclic voltammetry is an electrochemical technique that measures the oxidation and reduction potentials of a molecule. For many organic compounds, the first oxidation potential is directly related to the energy required to remove an electron from the HOMO.[4][8] By measuring the onset of the oxidation peak (Eox_onset) and referencing it against a known standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, the HOMO energy can be empirically calculated.[9]

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP), in an appropriate anhydrous, degassed solvent (e.g., acetonitrile). The high purity of the solvent and electrolyte is critical to avoid interfering signals.

  • Working Electrode Preparation: Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry to ensure a clean, reproducible surface. Rinse thoroughly with the solvent to be used.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.[10]

  • Analyte Solution: Dissolve a small, known concentration (typically 1-5 mM) of 3-chloro-4-propoxyaniline in the electrolyte solution.

  • Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution during the experiment.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background peaks.

  • Analyte Scan: Record the cyclic voltammogram of the 3-chloro-4-propoxyaniline solution. Scan towards positive potentials to observe the oxidation event. Optimize the scan rate (e.g., 50-250 mV/s) to obtain a well-defined peak.[11]

  • Internal Reference Measurement: After recording the analyte data, add a small amount of ferrocene to the cell and record another voltammogram to determine the E₁⸝₂ of the Fc/Fc⁺ couple under identical conditions.

  • Data Analysis: Determine the onset potential of the first oxidation wave (Eox_onset) for 3-chloro-4-propoxyaniline. Calculate the HOMO energy using the following empirical formula:

    EHOMO (eV) = -[e (Eox_onset vs. Fc/Fc⁺) + 5.1]

    (Note: The value of 5.1 eV represents the absolute potential of the Fc/Fc⁺ couple relative to vacuum. This value can vary slightly in literature; consistency is key.)

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.1 M Electrolyte Solution C Prepare Analyte Solution (1-5 mM) A->C B Polish Working Electrode D Assemble 3-Electrode Cell B->D E Degas Solution with Inert Gas C->E D->E F Record Background CV Scan E->F G Record Analyte CV Scan F->G H Add Ferrocene & Record Reference Scan G->H I Determine Onset Oxidation Potential (E_ox_onset) H->I J Calculate HOMO Energy I->J

Caption: Workflow for HOMO energy determination via Cyclic Voltammetry.


UV-Visible Spectroscopy: Determining the Optical Band Gap

Principle of the Method UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The absorption of a photon of sufficient energy excites an electron from an occupied orbital to an unoccupied orbital, most commonly from the HOMO to the LUMO. The energy corresponding to the onset of this absorption band (the longest wavelength, λonset) provides a direct measure of the optical HOMO-LUMO gap (Eg).[12]

Experimental Protocol: UV-Visible Spectroscopy

  • Solvent Selection: Choose a UV-grade solvent in which 3-chloro-4-propoxyaniline is soluble and that is transparent in the expected absorption region (e.g., ethanol, acetonitrile, or hexane).[13]

  • Solution Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert law.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank and another with the analyte solution.

  • Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the longest wavelength at which absorption begins to occur. This absorption onset (λonset) is determined from the intersection of the tangent of the low-energy side of the first absorption band with the baseline.

  • Gap Calculation: Convert the onset wavelength (in nm) to the optical energy gap (Eg) in electron volts (eV) using the Planck-Einstein relation:

    Eg (eV) = 1240 / λonset (nm)

UVVis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select UV-Grade Solvent B Prepare Dilute Analyte Solution (~10⁻⁵ M) A->B C Prepare Blank & Sample Cuvettes B->C D Acquire Absorption Spectrum C->D E Determine Absorption Onset (λ_onset) D->E F Calculate Optical Gap (E_g) E->F

Caption: Workflow for optical gap determination via UV-Vis Spectroscopy.


Synthesizing the Experimental Data

By combining the results from CV and UV-Vis spectroscopy, one can construct an empirical energy level diagram for the molecule.

  • EHOMO is determined from cyclic voltammetry.

  • Eg is determined from UV-Vis spectroscopy.

  • ELUMO is calculated as: ELUMO = EHOMO + Eg

ParameterExperimental MethodHypothetical Value
Onset Oxidation Potential (Eox_onset)Cyclic Voltammetry0.75 V (vs. Fc/Fc⁺)
HOMO Energy (EHOMO)Cyclic Voltammetry-5.85 eV
Absorption Onset (λonset)UV-Vis Spectroscopy310 nm
Optical Gap (Eg)UV-Vis Spectroscopy4.00 eV
LUMO Energy (ELUMO) Calculated -1.85 eV
Table 1: Hypothetical experimental data and calculated electronic properties for 3-chloro-4-propoxyaniline.

Part II: Computational Prediction with Density Functional Theory (DFT)

Computational chemistry provides a powerful, cost-effective avenue for predicting and interpreting molecular electronic properties.[1] Density Functional Theory (DFT) is particularly well-suited for this task, offering a favorable balance between computational expense and accuracy.[2][14]

Computational Workflow The following protocol outlines a standard DFT-based approach for calculating the electronic properties of 3-chloro-4-propoxyaniline.

  • Molecular Structure Creation: Construct the 3D chemical structure of 3-chloro-4-propoxyaniline using a molecular modeling software package (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. This is a crucial step, as electronic properties are highly dependent on molecular geometry.

    • Method: A widely used and validated level of theory is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[2][15] The inclusion of diffuse functions (+) is important for accurately describing lone pairs, and polarization functions (d,p) account for non-spherical electron distribution.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation must be performed at the same level of theory.[2] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Single-Point Energy Calculation & Property Analysis: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties. From the output of this calculation, extract the energies of the molecular orbitals.

    • EHOMO: The energy of the highest occupied molecular orbital.

    • ELUMO: The energy of the lowest unoccupied molecular orbital.

    • ΔE (HOMO-LUMO Gap): ΔE = ELUMO - EHOMO

  • Orbital Visualization: Generate isosurface plots of the HOMO and LUMO. These visualizations are invaluable for understanding the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis A Build 3D Molecular Structure B Select Level of Theory (e.g., B3LYP/6-311+G(d,p)) A->B C Perform Geometry Optimization B->C D Perform Frequency Calculation C->D E Perform Single-Point Energy Calculation D->E F Verify No Imaginary Frequencies D->F G Extract E_HOMO and E_LUMO E->G H Calculate HOMO-LUMO Gap (ΔE) G->H I Visualize HOMO/LUMO Isosurfaces G->I

Caption: Workflow for DFT-based prediction of electronic properties.


ParameterComputational MethodHypothetical Value
HOMO Energy (EHOMO)DFT (B3LYP/6-311+G(d,p))-5.91 eV
LUMO Energy (ELUMO)DFT (B3LYP/6-311+G(d,p))-1.15 eV
HOMO-LUMO Gap (ΔE) DFT 4.76 eV
Table 2: Hypothetical DFT-calculated electronic properties for 3-chloro-4-propoxyaniline.

Conclusion: A Synergistic Approach

The comprehensive characterization of 3-chloro-4-propoxyaniline's electronic properties is best achieved through a synergistic application of experimental and computational methods. Experimental techniques like cyclic voltammetry and UV-Vis spectroscopy provide real-world data that includes solvent and solid-state effects, grounding the investigation in practical conditions.[4] Concurrently, computational methods like DFT offer unparalleled insight into the underlying orbital structure and provide predictive power at a fraction of the cost and time of experimental synthesis and analysis.[1] The cross-validation of results from both domains provides the highest level of confidence in the determined electronic parameters.[1] The methodologies detailed in this guide equip researchers in drug development and materials science with the necessary tools to thoroughly investigate the electronic landscape of 3-chloro-4-propoxyaniline, enabling informed decisions about its potential applications.

References

  • M. A. Rauf, S. A. Tirmizi, and S. M. A. Shah, "Cyclic Voltammetric Studies. 11" Substituted Anilines in Acetonitrile," ConnectSci, Accessed March 2026.
  • BenchChem, "Quantum Chemical Calculations for Aniline Properties: A Technical Guide," BenchChem, 2025.
  • BenchChem, "A Comparative Guide to the Computational Analysis of Halogenated Anilines' Electronic Properties," BenchChem, 2025.
  • R. Kumar, S. Kumar, M. Kumar, and S. Singh, "OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA," RASĀYAN J. Chem., vol. 15, no. 4, 2022.
  • A. A. Al-Amiery, A. A. H. Kadhum, and A. B. Mohamad, "Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study," Journal of Medicinal and Pharmaceutical Chemistry Research, 2023.
  • S. Suganthi, S. Thenmozhi, and S. A. Raj, "Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study," Physical Chemistry Research, 2017.
  • M. E. Vaschetto, B. A. Retamal, and A. P. Monkman, "Density functional studies of aniline and substituted anilines," Journal of Molecular Structure: THEOCHEM, vol. 468, no. 3, pp. 209-221, 1999.
  • D. S. Bhuvaneshwari and K. P. Elango, "Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines," Z. Naturforsch., vol. 61b, pp. 1254-1260, 2006.
  • P. Winget, E. J. Weber, C. J. Cramer, and D. G. Truhlar, "Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines," Physical Chemistry Chemical Physics, 2000.
  • ResearchGate, "UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)...
  • P. Verma, P. Singh, and R. Singh, "VOLTAMMETRIC BEHAVIOUR AND ELECTRODE KINETIC OF P-NITROANILINE IN AQUEOUS SOLUTION," JETIR.org, 2019.
  • A. G. Goursot, "Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations," Journal of the American Chemical Society, 1997.
  • ResearchGate, "Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines," Request PDF, Accessed March 2026.
  • C. W. N. Cumper and A. Singleton, "The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions," Journal of the Chemical Society B: Physical Organic, 1968.
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Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 3-Chloro-4-propoxyaniline in Pharmaceutical Intermediate Synthesis

Introduction: The Versatility of 3-Chloro-4-propoxyaniline as a Core Building Block 3-Chloro-4-propoxyaniline is a substituted aniline derivative that serves as a critical intermediate in the synthesis of complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of 3-Chloro-4-propoxyaniline as a Core Building Block

3-Chloro-4-propoxyaniline is a substituted aniline derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structural arrangement—featuring a reactive amine group, a strategically placed chlorine atom, and a propoxy chain—offers medicinal chemists a versatile scaffold for building pharmacologically active compounds. The amine group provides a nucleophilic handle for amide bond formation, cyclizations, and other key transformations, while the chloro and propoxy groups modulate the electronic properties, lipophilicity, and metabolic stability of the final molecule.

Substituted anilines, in general, are foundational components in a wide array of pharmaceuticals, including kinase inhibitors, antibacterial agents, and antipsychotic drugs.[1][2] The specific substitution pattern of 3-chloro-4-propoxyaniline makes it an analogue of intermediates used in the synthesis of modern therapeutics, where precise control over molecular properties is paramount for achieving desired efficacy and safety profiles.

This document provides a detailed guide to the synthesis of 3-chloro-4-propoxyaniline from commercially available starting materials. We present a robust, two-step synthetic pathway and offer two validated methods for the critical nitro-reduction step, allowing for flexibility based on laboratory capabilities.

Table 1: Physicochemical Properties of 3-Chloro-4-propoxyaniline

PropertyValueSource(s)
CAS Number 5211-03-0[3][4]
Molecular Formula C₉H₁₂ClNO[3]
Molecular Weight 185.65 g/mol [3]
Appearance Solid (typical)
Hazard Profile Acute toxicity (oral, dermal, inhalation); Skin and eye irritant[4][5]

Recommended Synthetic Pathway

The synthesis of 3-chloro-4-propoxyaniline is efficiently accomplished via a two-stage process. The logical starting point is 2-chloro-4-nitrophenol, which is commercially available.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 2-chloro-4-nitrophenol undergoes O-alkylation with 1-bromopropane. This reaction proceeds under basic conditions to yield the ether intermediate, 2-chloro-1-nitro-4-propoxybenzene . This is a classic and highly reliable transformation.

  • Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is reduced to a primary amine, affording the final product, 3-chloro-4-propoxyaniline . This is the most critical step, and its success hinges on the choice of reducing agent to ensure high yield and chemoselectivity without cleaving the ether linkage or causing dehalogenation. We present protocols for both catalytic hydrogenation and chemical reduction with iron powder, a method proven effective for similar substrates.[6][7]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol + 1-Bromopropane B Intermediate: 2-Chloro-1-nitro-4-propoxybenzene A->B K₂CO₃, Acetone Reflux C Final Product: 3-Chloro-4-propoxyaniline B->C Method A: H₂, Pd/C Method B: Fe, NH₄Cl

Caption: Overall synthetic workflow for 3-chloro-4-propoxyaniline.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-nitro-4-propoxybenzene

This protocol is based on the well-established Williamson ether synthesis, a robust method for forming ether linkages.[6] Potassium carbonate is chosen as the base due to its moderate reactivity, low cost, and ease of removal during workup. Acetone is an excellent solvent for this reaction, as it readily dissolves the organic starting materials and has an appropriate boiling point for reflux conditions.

Table 2: Reagents for Step 1

ReagentMolar Mass ( g/mol )QuantityMoles (equiv.)
2-Chloro-4-nitrophenol173.5610.0 g0.0576 (1.0)
1-Bromopropane123.008.5 g (6.2 mL)0.0691 (1.2)
Potassium Carbonate (K₂CO₃)138.2111.9 g0.0861 (1.5)
Acetone58.08150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (10.0 g, 0.0576 mol), potassium carbonate (11.9 g, 0.0861 mol), and acetone (150 mL).

  • Begin stirring the suspension. Add 1-bromopropane (6.2 mL, 0.0691 mol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours.

  • Causality Checkpoint: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting phenol spot (which is typically more polar) indicates reaction completion.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr byproduct). Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a solid or oil.

  • Work-up & Purification: Dissolve the crude residue in dichloromethane (DCM, 100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloro-1-nitro-4-propoxybenzene . The product is often sufficiently pure for the next step, but can be further purified by recrystallization from ethanol if necessary.

Step 2: Reduction to 3-Chloro-4-propoxyaniline

We provide two highly effective methods for this transformation. The choice depends on the available equipment and safety infrastructure.

This is a clean and efficient method that often results in a very pure product with minimal workup.[6] It requires a specialized hydrogenation apparatus.

Table 3: Reagents for Step 2, Method A

ReagentMolar Mass ( g/mol )QuantityMoles (equiv.)
2-Chloro-1-nitro-4-propoxybenzene215.6310.0 g0.0464 (1.0)
Palladium on Carbon (10% Pd/C)-1.0 g10% w/w
Ethanol46.07150 mL-

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), combine 2-chloro-1-nitro-4-propoxybenzene (10.0 g, 0.0464 mol) and ethanol (150 mL).

  • Carefully add 10% Pd/C catalyst (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge thoroughly with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.4 atm).

  • Stir the mixture vigorously at room temperature for 4-6 hours. The reaction is typically complete when hydrogen uptake ceases. Monitor by TLC until the starting nitro compound is fully consumed.

  • Safety Checkpoint: Upon completion, carefully vent the excess hydrogen gas and purge the vessel multiple times with nitrogen to ensure all hydrogen is removed.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure. The resulting solid or oil is 3-chloro-4-propoxyaniline .

This classic Béchamp reduction is a cost-effective and scalable alternative that does not require specialized pressure equipment.[7] Ammonium chloride is used to create a slightly acidic medium, which activates the iron and facilitates the reduction.

Table 4: Reagents for Step 2, Method B

ReagentMolar Mass ( g/mol )QuantityMoles (equiv.)
2-Chloro-1-nitro-4-propoxybenzene215.6310.0 g0.0464 (1.0)
Iron Powder (<100 mesh)55.857.8 g0.139 (3.0)
Ammonium Chloride (NH₄Cl)53.497.4 g0.139 (3.0)
Ethanol / Water (4:1)-125 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 2-chloro-1-nitro-4-propoxybenzene (10.0 g, 0.0464 mol), iron powder (7.8 g, 0.139 mol), and ammonium chloride (7.4 g, 0.139 mol).

  • Add the ethanol/water solvent mixture (100 mL ethanol, 25 mL water).

  • Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC. The reaction is often exothermic initially.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Work-up & Purification: Add 100 mL of ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-chloro-4-propoxyaniline . The product can be purified by column chromatography on silica gel or by vacuum distillation.

Product Characterization and Quality Control

Ensuring the identity and purity of the synthesized intermediate is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

G cluster_0 Spectroscopy cluster_1 Chromatography A Sample Received (3-Chloro-4-propoxyaniline) B Visual Inspection (Color, Form) A->B C Structural Confirmation B->C D Purity Assessment B->D NMR ¹H NMR, ¹³C NMR C->NMR MS Mass Spec (LC-MS) C->MS FTIR FTIR Spectroscopy C->FTIR HPLC HPLC (Purity, >98%) D->HPLC TLC TLC (Single Spot) D->TLC E Final Approval NMR->E MS->E FTIR->E HPLC->E TLC->E

Caption: Quality control workflow for synthesized intermediate.

Table 5: Expected Analytical Data for 3-Chloro-4-propoxyaniline

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ ~6.9 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.6 (dd, 1H, Ar-H), ~3.9 (t, 2H, -OCH₂-), ~3.7 (br s, 2H, -NH₂), ~1.8 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃). (Note: Chemical shifts are estimates based on structure).
Mass Spec (EI) M⁺ peak at m/z = 185, with a characteristic M+2 peak at m/z = 187 (approx. 1/3 intensity) due to the ³⁷Cl isotope.
FTIR (KBr) ~3450-3300 cm⁻¹ (N-H stretch), ~2960-2870 cm⁻¹ (C-H stretch), ~1240 cm⁻¹ (C-O stretch, aryl ether).
HPLC Purity >98% (Typical method: C18 column, mobile phase of acetonitrile/water with 0.1% formic acid).[8]
Melting Point Literature values should be consulted for comparison.

Safety and Handling

3-Chloro-4-propoxyaniline and related chloroanilines must be handled with care due to their potential toxicity.[5][9]

  • Hazard Identification: Acutely toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[4][5] Very toxic to aquatic life with long-lasting effects.[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If the substance is a powder, use a respirator with a particle filter.

  • Handling and Storage:

    • Wash hands thoroughly after handling.[10]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[10]

    • Ingestion: Call a poison center or doctor immediately. Do not induce vomiting.[9]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]

References

  • NextSDS. (n.d.). 3-chloro-4-propoxyaniline — Chemical Substance Information. Retrieved from [Link]

  • Appchem. (n.d.). 3-Chloro-4-propoxyaniline | 5211-03-0. Retrieved from [Link]

  • Autech. (n.d.). The Crucial Role of 3-Chloroaniline in Modern Chemical Synthesis. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Chloro-4-hydroxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • Ramirez-García, G., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. Retrieved from [Link]

  • Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Pest Management Science. Retrieved from [Link]

Sources

Application

Application Note: Safe Handling, Storage, and Toxicological Profiling of 3-Chloro-4-propoxyaniline Reagents

Executive Summary 3-Chloro-4-propoxyaniline (CAS: 5211-03-0) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. However, as a haloalkoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-4-propoxyaniline (CAS: 5211-03-0) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. However, as a haloalkoxyaniline derivative, it presents dual challenges: acute toxicological hazards (specifically methemoglobinemia) and chemical instability (susceptibility to auto-oxidation). This application note provides drug development professionals with a comprehensive, causally-driven guide to the safe handling, inert storage, and functional safety validation of 3-chloro-4-propoxyaniline.

Physicochemical and Hazard Profiling

Understanding the intrinsic properties of 3-chloro-4-propoxyaniline is critical for designing robust safety protocols. The electron-donating propoxy group increases the electron density of the aniline nitrogen, enhancing its reactivity but also its vulnerability to aerial oxidation [2].

Table 1: Physicochemical and Hazard Profile of 3-Chloro-4-propoxyaniline

Property / HazardValue / GHS CodeMechanistic Causality & Impact
CAS Number 5211-03-0Unique identifier for regulatory compliance and safety tracking.
Molecular Weight 185.65 g/mol Low molecular weight facilitates rapid dermal absorption and inhalation.
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes. Requires rigorous PPE and fume hood isolation [1].
Irritation / Sensitization H315, H319, H317Causes skin/eye irritation and allergic skin reactions. Driven by electrophilic reactivity with biological nucleophiles [1].
Target Organ Toxicity H336Single exposure may cause drowsiness or dizziness, indicative of systemic CNS distribution [1].

Mechanistic Toxicology: The Bioactivation Pathway

To establish effective safety protocols, researchers must understand why haloanilines are toxic. 3-chloro-4-propoxyaniline does not typically exert its primary systemic toxicity in its native form. Instead, it undergoes bioactivation via hepatic Cytochrome P450 enzymes.

The primary toxicological pathway is N-oxidation, which converts the aniline into a reactive phenylhydroxylamine intermediate. This intermediate is subsequently oxidized to a nitrosobenzene derivative. During this redox cycling, oxyhemoglobin (Fe2+) is co-oxidized to methemoglobin (Fe3+), which is incapable of binding oxygen, leading to tissue hypoxia (methemoglobinemia)[3, 5].

Bioactivation A 3-Chloro-4-propoxyaniline (Native Toxin) B Hepatic CYP450 (N-Oxidation) A->B C Phenylhydroxylamine Intermediate B->C Bioactivation D Nitrosobenzene Derivative C->D Auto-oxidation F Methemoglobin (Fe3+) (Hypoxia) C->F Redox Cycling E Oxyhemoglobin (Fe2+) (Normal) E->F Electron Transfer

Bioactivation pathway of haloanilines leading to methemoglobinemia via CYP450 N-oxidation.

Storage and Stability Protocols

Anilines are highly susceptible to aerial oxidation, which leads to the formation of highly colored impurities such as p-benzoquinone, azobenzene, and polymeric byproducts often referred to as "aniline black" [2]. The presence of the propoxy group exacerbates this by increasing electron density on the aromatic ring.

Protocol 1: Inert Atmosphere Storage Setup

Objective: Prevent auto-oxidation and polymerization during long-term storage. Causality: Oxygen acts as a radical initiator, while light provides the activation energy for photo-oxidation. Removing both preserves reagent integrity.

  • Vial Selection: Utilize amber borosilicate glass vials to block UV/Vis light transmission.

  • Temperature Control: Store the reagent at 2-8°C (or -20°C for extended periods) to thermodynamically slow down degradation kinetics.

  • Inert Gas Blanketing (Schlenk Technique):

    • Connect the storage vial to a Schlenk line equipped with high-purity Argon (Ar). Argon is preferred over Nitrogen (N2) as it is heavier than air and provides a superior blanket over the solid/liquid reagent.

    • Perform three vacuum-purge cycles (evacuate to <1 mbar, refill with Ar).

    • Seal the vial with a PTFE-lined septum and parafilm.

  • Validation: The reagent should remain a pale/colorless liquid or solid. A shift to dark brown or black indicates compromised storage and necessitates purification (e.g., vacuum distillation or recrystallization with sodium dithionite) prior to use [2].

HandlingWorkflow Step1 1. Preparation Amber vial + PTFE septum Block UV/Vis light Step2 Step2 Step1->Step2 Step3 3. Inertion Purge with Argon (3x) Establish heavy gas blanket Step2->Step3 Step4 4. Thermal Control Store at 2-8°C Slow degradation kinetics Step3->Step4

Step-by-step workflow for the inert storage of oxidation-sensitive aniline derivatives.

Safe Handling and Exposure Monitoring

Due to the risk of methemoglobinemia and dermal sensitization, handling 3-chloro-4-propoxyaniline requires strict engineering controls. All transfers must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

Protocol 2: Spectrophotometric Methemoglobin (MetHb) Assay

To ensure the efficacy of laboratory safety protocols, occupational exposure monitoring can be conducted using the MetHb assay. This assay acts as a self-validating system: if safety protocols are effective, MetHb levels in exposed biological models (or accidental human exposure blood samples) will remain at baseline (<1-2%).

Objective: Quantify the conversion of hemoglobin to methemoglobin as a functional indicator of haloaniline toxicity [4]. Causality: Drabkin's reagent oxidizes all hemoglobin to cyanmethemoglobin, allowing for total hemoglobin quantification, while specialized multi-wavelength spectrophotometry differentiates the specific MetHb fraction.

Step-by-Step Methodology:

  • Sample Collection: Collect 20 µL of whole blood using a heparinized capillary tube.

  • Total Hemoglobin Preparation: Add the blood sample to 4 mL of Drabkin's solution (potassium ferricyanide, potassium cyanide, and potassium dihydrogen phosphate).

  • Incubation: Allow the mixture to stand at room temperature for 5 minutes to ensure the complete conversion of all hemoglobin forms to stable cyanmethemoglobin.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the Drabkin's mixture at 540 nm to determine Total Hemoglobin.

    • To determine the specific MetHb fraction, use a co-oximeter or perform a multi-wavelength spectrophotometric analysis on an untreated, freshly lysed blood sample (measuring absorbances at 576 nm, 620 nm, and 630 nm).

  • Data Interpretation: MetHb levels >5% indicate significant exposure to the aniline derivative, necessitating immediate review of handling protocols and potential medical intervention (e.g., administration of methylene blue, which reduces Fe3+ back to Fe2+).

Conclusion

The integration of mechanistic toxicological knowledge with rigorous inert-atmosphere handling protocols ensures the safe and effective use of 3-chloro-4-propoxyaniline. By preventing auto-oxidation, researchers preserve reagent integrity, while strict adherence to PPE and exposure monitoring mitigates the severe risks of methemoglobinemia.

References
  • 3-chloro-4-propoxyaniline — Chemical Substance Information , NextSDS,[Link]

  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats , MDPI,[Link]

  • Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition , ACS Publications,[Link]

Method

Preparation of 3-Chloro-4-propoxyaniline Hydrochloride: An In-Depth Guide for Research and Development

Abstract This comprehensive application note provides a detailed technical guide for the synthesis, purification, and characterization of 3-chloro-4-propoxyaniline hydrochloride, a key intermediate in pharmaceutical rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed technical guide for the synthesis, purification, and characterization of 3-chloro-4-propoxyaniline hydrochloride, a key intermediate in pharmaceutical research and drug development. The described methodology is a robust two-step synthesis commencing with the Williamson ether synthesis to form 3-chloro-4-propoxynitrobenzene from 3-chloro-4-nitrophenol, followed by the reduction of the nitro group to the corresponding aniline. Two effective methods for the nitro group reduction are presented: catalytic hydrogenation and reduction using iron powder in an acidic medium. The guide culminates in the preparation and purification of the final hydrochloride salt. This document is intended for researchers, medicinal chemists, and process development scientists, offering a thorough examination of the chemical principles, step-by-step protocols, and characterization techniques, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Substituted anilines are fundamental building blocks in the synthesis of a vast array of biologically active molecules. Specifically, 3-chloro-4-alkoxyanilines serve as crucial precursors for the development of various therapeutic agents, including kinase inhibitors and other targeted therapies. The title compound, 3-chloro-4-propoxyaniline hydrochloride, offers a unique combination of electronic and steric properties that are of significant interest in the design of novel drug candidates. The presence of the chloro and propoxy groups on the aniline scaffold allows for diverse downstream chemical modifications, making it a valuable intermediate for generating libraries of compounds for high-throughput screening and lead optimization.

This guide provides a reliable and scalable laboratory procedure for the preparation of 3-chloro-4-propoxyaniline hydrochloride, ensuring high purity and yield. The protocols are designed to be self-validating, with in-process controls and detailed characterization of the final product.

Synthesis Pathway Overview

The synthesis of 3-chloro-4-propoxyaniline hydrochloride is accomplished through a three-stage process, as illustrated in the workflow diagram below. The synthesis begins with a Williamson ether synthesis to couple a propyl group to 3-chloro-4-nitrophenol. The resulting nitroaromatic intermediate is then reduced to the corresponding aniline. Finally, the free aniline is converted to its hydrochloride salt to improve stability and handling properties.

Synthesis_Workflow Overall Synthesis Workflow A 3-Chloro-4-nitrophenol B Williamson Ether Synthesis A->B 1-Bromopropane, K₂CO₃, DMF C 3-Chloro-4-propoxynitrobenzene B->C D Nitro Group Reduction C->D Method A: H₂, Pd/C Method B: Fe, NH₄Cl E 3-Chloro-4-propoxyaniline D->E F Salt Formation E->F Anhydrous HCl in Ether G 3-Chloro-4-propoxyaniline Hydrochloride F->G

Diagram 1: Overall Synthesis Workflow

Experimental Protocols

Part 1: Synthesis of 3-Chloro-4-propoxynitrobenzene

The first step involves the O-alkylation of 3-chloro-4-nitrophenol with 1-bromopropane via the Williamson ether synthesis.[1] This reaction proceeds through an SN2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-4-nitrophenol173.5610.0 g0.0576
1-Bromopropane123.008.5 g (6.4 mL)0.0691
Potassium Carbonate (K₂CO₃), anhydrous138.2111.9 g0.0864
N,N-Dimethylformamide (DMF), anhydrous-100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-nitrophenol (10.0 g, 0.0576 mol) and anhydrous potassium carbonate (11.9 g, 0.0864 mol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (6.4 mL, 0.0691 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4).

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

  • The crude product can be purified by recrystallization from ethanol to yield 3-chloro-4-propoxynitrobenzene as a pale yellow solid.

  • Dry the purified product in a vacuum oven at 50 °C.

Part 2: Synthesis of 3-Chloro-4-propoxyaniline

The reduction of the nitro group in 3-chloro-4-propoxynitrobenzene to an amine can be achieved by several methods. Two reliable protocols are provided below.

This method utilizes palladium on carbon as a catalyst for the hydrogenation of the nitro group, which is a clean and efficient method.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-4-propoxynitrobenzene215.635.0 g0.0232
Palladium on Carbon (10% Pd/C)-0.25 g-
Ethanol-100 mL-
Hydrogen Gas (H₂)-Balloon or Parr shaker-

Protocol:

  • In a hydrogenation flask, dissolve 3-chloro-4-propoxynitrobenzene (5.0 g, 0.0232 mol) in 100 mL of ethanol.

  • Carefully add 10% Pd/C (0.25 g) to the solution.

  • Secure the flask to a Parr hydrogenation apparatus or use a hydrogen-filled balloon.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi (or maintain a positive pressure with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-chloro-4-propoxyaniline as an oil or a low-melting solid, which can be used directly in the next step.

This is a classic and cost-effective method for nitro group reduction.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-4-propoxynitrobenzene215.635.0 g0.0232
Iron Powder55.856.5 g0.116
Ammonium Chloride (NH₄Cl)53.490.62 g0.0116
Ethanol-50 mL-
Water-25 mL-

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-propoxynitrobenzene (5.0 g, 0.0232 mol), iron powder (6.5 g, 0.116 mol), and ammonium chloride (0.62 g, 0.0116 mol).

  • Add a mixture of ethanol (50 mL) and water (25 mL).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The remaining aqueous solution is then extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-chloro-4-propoxyaniline.

Part 3: Preparation of 3-Chloro-4-propoxyaniline Hydrochloride

The final step is the conversion of the free aniline to its hydrochloride salt, which is generally a more stable, crystalline solid that is easier to handle and store.

Materials and Reagents:

ReagentQuantity
3-Chloro-4-propoxyaniline~4.3 g (from previous step)
Diethyl Ether, anhydrous100 mL
Hydrochloric Acid, 2M in Diethyl Ether~15 mL (or until precipitation is complete)

Protocol:

  • Dissolve the crude 3-chloro-4-propoxyaniline (~4.3 g, ~0.0232 mol) in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension in the ice bath for an additional 30 minutes.

  • Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the 3-chloro-4-propoxyaniline hydrochloride salt in a vacuum desiccator to a constant weight.

Characterization

The identity and purity of the synthesized 3-chloro-4-propoxyaniline hydrochloride should be confirmed by standard analytical techniques.

Predicted Analytical Data:

Due to the limited availability of experimentally verified spectral data in the public domain for 3-chloro-4-propoxyaniline and its hydrochloride salt, the following characterization data is predicted based on the analysis of structurally analogous compounds.[4][5]

PropertyPredicted Value
Appearance White to off-white crystalline solid
Melting Point (°C) 190 - 200
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~10.5 (br s, 3H, -NH₃⁺), 7.4-7.2 (m, 3H, Ar-H), 4.0 (t, 2H, -OCH₂-), 1.8 (sextet, 2H, -CH₂-), 1.0 (t, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~150, 130, 125, 120, 118, 115 (Ar-C), ~70 (-OCH₂-), ~22 (-CH₂-), ~10 (-CH₃)
FTIR (KBr, cm⁻¹) 3200-2800 (N-H stretch of amine salt), ~2950 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch)

Safety and Handling

  • 3-Chloro-4-nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer and of damaging fertility or the unborn child. Handle with extreme care in a fume hood.

  • N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. Use in a well-ventilated area.

  • 3-Chloro-4-propoxyaniline: Based on data for similar anilines, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Handle with appropriate PPE.

  • Aniline Hydrochlorides: Generally, aniline hydrochlorides are toxic and can be absorbed through the skin. They may cause skin and eye irritation. Handle with appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air. Handle the catalyst wet and filter it under an inert atmosphere.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Williamson ether synthesis Incomplete reactionEnsure reagents are anhydrous. Increase reaction time or temperature slightly.
Loss of product during workupEnsure complete precipitation by adding sufficient cold water.
Incomplete nitro group reduction Inactive catalyst (Method A)Use fresh, high-quality Pd/C. Ensure proper mixing.
Insufficient reducing agent (Method B)Ensure the iron powder is finely divided and active. Increase the amount of iron and reaction time if necessary.
Product is a dark oil instead of a solid Presence of impuritiesPurify the free aniline by column chromatography on silica gel before salt formation. Treat a solution of the aniline with activated charcoal.
Difficulty in precipitating the hydrochloride salt Water present in the solventUse anhydrous diethyl ether for the salt formation.

Conclusion

This application note provides a comprehensive and reliable guide for the synthesis of 3-chloro-4-propoxyaniline hydrochloride. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The inclusion of two alternative methods for the critical nitro reduction step offers flexibility based on available laboratory equipment and resources. The provided characterization data, while predicted, serves as a useful benchmark for the verification of the final product.

References

  • (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]

  • NextSDS. (n.d.). 3-chloro-4-propoxyaniline. [Link]

  • Applichem. (n.d.). 3-Chloro-4-propoxyaniline. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471.
  • PubChem. (n.d.). 3-Chloro-4-methylaniline. [Link]

  • NIST. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-chloro-4-phenoxyaniline hydrochloride. [Link]

  • Zhang, Y., & Zhou, J. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances, 3(24), 6825-6833. [Link]

  • Google Patents. (n.d.). CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of (a) (3-chloropropyl)trimethoxysilane, (b)... [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]

  • Google Patents. (n.d.).
  • Manufacturing Process. (n.d.). [Link]

  • Hesse, M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154(6), 727-732. [Link]

Sources

Application

Application Note: Pilot-Scale Synthesis and Process Optimization of 3-Chloro-4-propoxyaniline

Executive Summary The scale-up of1 from bench-top synthesis to pilot-plant production requires rigorous control over chemoselectivity and thermal management[1]. As a critical building block in pharmaceutical and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scale-up of1 from bench-top synthesis to pilot-plant production requires rigorous control over chemoselectivity and thermal management[1]. As a critical building block in pharmaceutical and agrochemical development, its synthesis relies on a two-step sequence: the O-alkylation of 2-chloro-4-nitrophenol followed by the selective catalytic hydrogenation of the nitro group.

This protocol provides a self-validating, pilot-scale workflow designed to maximize yield while aggressively suppressing the primary failure mode in this chemistry: the catalytic hydrodechlorination of the aromatic ring.

Process Overview & Mechanistic Rationale

The synthetic route is designed to decouple carbon-oxygen bond formation from the sensitive reduction step.

Workflow SM 2-Chloro-4-nitrophenol Step1 O-Alkylation (1-Bromopropane) SM->Step1 Int 2-Chloro-4-nitro- 1-propoxybenzene Step1->Int Step2 Hydrogenation (Pt/C, H2) Int->Step2 Prod 3-Chloro-4-propoxyaniline Step2->Prod

Fig 1. Two-step synthetic workflow for 3-chloro-4-propoxyaniline from 2-chloro-4-nitrophenol.

Step 1: O-Alkylation (Etherification)

The first step is a classic SN2 displacement. We utilize a mild base, potassium carbonate (K2CO3), in acetonitrile. The causality behind this choice is twofold: a mild base prevents the competitive hydrolysis of 2 that occurs with aqueous hydroxides, and acetonitrile allows for a lower-boiling, easily recoverable solvent system compared to traditional DMF[2].

Step 2: Selective Catalytic Hydrogenation

The reduction of the nitro group presents a significant chemoselectivity challenge. Standard palladium-on-carbon (Pd/C) catalysts are highly active but will readily catalyze the cleavage of the C-Cl bond (hydrodechlorination), leading to the critical impurity 4-propoxyaniline. To circumvent this, we employ a3 catalyst. Platinum significantly lowers the activation energy for N-O bond cleavage while leaving the C-Cl bond intact, ensuring >99% selectivity[3]. The addition of iron promoters (Pt-Fe/C) can further suppress dehalogenation by altering the adsorption geometry of the substrate on the metal surface[4].

Selectivity cluster_pathways Catalytic Hydrogenation Pathways Reactant 2-Chloro-4-nitro-1-propoxybenzene NitroRed Nitro Group Reduction (Desired Pathway) Reactant->NitroRed Pt/C or Pt-Fe/C Catalyst Dechlor Hydrodechlorination (Undesired Pathway) Reactant->Dechlor Unmodified Pd/C Catalyst Target 3-Chloro-4-propoxyaniline (Target Product) NitroRed->Target Byprod 4-Propoxyaniline (Critical Impurity) Dechlor->Byprod

Fig 2. Chemoselectivity in the catalytic hydrogenation of halogenated nitroarenes.

Pilot-Scale Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-nitro-1-propoxybenzene

Equipment: 50 L Glass-lined reactor with overhead stirring and reflux condenser.

  • Reactor Charging: Charge the reactor with 25 L of Acetonitrile, followed by 5.0 kg (28.8 mol) of 2-chloro-4-nitrophenol and 5.97 kg (43.2 mol, 1.5 eq) of anhydrous K2CO3.

  • Thermal Activation: Initiate stirring at 300 rpm and heat the suspension to 60°C. Age for 30 minutes to ensure complete deprotonation (color change to deep yellow/orange).

  • Controlled Dosing: Dose 4.25 kg (34.6 mol, 1.2 eq) of 1-bromopropane via an addition funnel over 2.0 hours. Causality: Controlled dosing mitigates the mild exotherm and prevents localized concentration spikes, ensuring high O-alkylation fidelity.

  • Aging: Increase the jacket temperature to maintain the internal temperature at 70°C for 8 hours.

  • Self-Validation Check 1 (Reaction Completion): Pull a 1 mL aliquot, dilute in MeCN, and analyze via HPLC (254 nm). The reaction is validated to proceed to workup only when the AUC of 2-chloro-4-nitrophenol is <1.0%.

  • Workup & Isolation: Cool the reactor to 20°C. Filter the suspension to remove inorganic salts (K2CO3 and KBr).

  • Self-Validation Check 2 (Mass Balance): Weigh the dried inorganic filter cake. A recovered mass of ~4.0 kg of KBr validates the stoichiometric progression of the SN2 displacement.

  • Crystallization: Concentrate the filtrate under vacuum (50 mbar, 40°C) to 30% volume. Add 15 L of deionized water to precipitate the product. Filter, wash with water, and dry under vacuum to yield the intermediate.

Protocol B: Selective Hydrogenation to 3-Chloro-4-propoxyaniline

Equipment: 50 L Hastelloy Autoclave equipped with a hollow-shaft gas-entrainment impeller.

  • Reactor Charging: Charge the autoclave with 5.5 kg (25.5 mol) of the intermediate, 25 L of Methanol, and 0.11 kg of 5% Pt/C catalyst (approx. 2% w/w loading relative to substrate).

  • Inerting Sequence: Purge the reactor headspace three times with N2 (5 bar), followed by three purges with H2 (5 bar) to ensure a strictly anaerobic environment.

  • Pressurization & Heating: Pressurize the reactor to 10 bar with H2. Heat the mixture to 60°C.

  • Agitation: Initiate high-shear stirring at 800 rpm. Causality: The hydrogenation of nitroarenes is heavily mass-transfer limited at the gas-liquid interface. High-shear gas entrainment ensures hydrogen dissolution matches the intrinsic kinetic rate of the Pt/C catalyst[3].

  • Self-Validation Check 3 (Hydrogen Uptake): Monitor the mass flow controller. The theoretical H2 consumption is ~3 molar equivalents. The reaction is deemed complete when H2 flow ceases (typically 3-4 hours).

  • Self-Validation Check 4 (Chemoselectivity): Pull an aliquot and analyze via GC-FID. The ratio of 3-chloro-4-propoxyaniline to the dechlorinated 4-propoxyaniline must be >99:1.

  • Isolation: Cool to 20°C, vent H2, and purge with N2. Filter the catalyst through a sparkler filter (catalyst is retained for recycling). Concentrate the filtrate and crystallize the product from a heptane/ethyl acetate mixture.

Quantitative Data & Scale-Up Metrics

To ensure reproducibility across pilot campaigns, process parameters and impurity profiles must be strictly monitored. The following tables summarize the expected metrics based on this optimized workflow.

Table 1: Pilot-Scale Batch Metrics

ParameterStep 1: O-AlkylationStep 2: Selective Hydrogenation
Batch Size (Starting Material) 5.0 kg5.5 kg
Reaction Temperature 60°C - 70°C60°C
Reaction Time 8 hours4 hours
Yield (Isolated) 88%92%
Purity (HPLC/GC) >98.5%>99.0%
E-Factor (Waste/Product ratio) ~12~8

Table 2: Critical Quality Attributes (CQAs) and Impurity Control

ImpurityOriginControl StrategyAcceptance Criteria
2-Chloro-4-nitrophenol Unreacted starting materialIPC monitoring; 1.2 eq excess of 1-bromopropane< 0.5%
4-Propoxyaniline Hydrodechlorination during Step 2Use of Pt/C or 4; strict temp control< 0.1%
Inorganic Salts (KBr) Byproduct of Step 1Aqueous wash and filtration prior to crystallization< 0.1%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature &amp; Pressure for 3-Chloro-4-propoxyaniline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the scale-up of halogenated aniline derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the scale-up of halogenated aniline derivatives. Synthesizing 3-chloro-4-propoxyaniline (CAS 5211-03-0)—a critical building block for—presents a specific mechanistic challenge: reducing the nitro group without cleaving the labile aryl-chloride bond.

This guide provides a self-validating framework for optimizing the thermodynamic and kinetic parameters (Temperature and Pressure) to achieve >97% selectivity.

Core Mechanistic Principles: The Causality of T & P

The catalytic hydrogenation of 3-chloro-4-propoxy-nitrobenzene is violently exothermic (ΔH ≈ -550 kJ/mol). Controlling the temperature and pressure matrix is not merely about reaction speed; it is about strictly governing the reaction pathway.

  • Temperature Causality: If the internal reactor temperature is allowed to exceed 100 °C, the excess thermal energy surpasses the activation barrier for hydrodehalogenation. This leads to the loss of the 3-chloro group and promotes over-reduction to cyclohexylamine derivatives, severely degrading the yield of the target 1[1].

  • Pressure Causality: Hydrogen pressure dictates the saturation of active hydride species on the catalyst surface. While a baseline pressure is required to maintain the reaction rate, excessive pressure (e.g., >3.0 MPa) forces the oxidative addition of the C-Cl bond onto the metal center, leading to irreversible dehalogenation. Optimal continuous-flow or batch systems balance these competing rates by maintaining a strict 60 °C and 1.5 MPa 2[2].

Self-Validating Experimental Protocol

Optimized Catalytic Hydrogenation Workflow This protocol utilizes a checkpoint-driven system. If any checkpoint fails, the protocol dictates an immediate parameter correction to prevent batch failure.

Step 1: Anaerobic Reactor Preparation

  • Load a high-pressure Parr reactor with 3-chloro-4-propoxy-nitrobenzene (1.0 eq), 1% Pt/C catalyst (0.05 eq), and methanol (10 volumes). Mechanistic Note: Pt/C is selected over Pd/C due to its inherently lower propensity for carbon-halogen bond cleavage.

  • Checkpoint 1 (Atmosphere Integrity): Purge the reactor 3 times with N2 (2.0 MPa), followed by 3 times with H2 (1.0 MPa). This strict anaerobic preparation prevents the formation of oxidative 3[3].

Step 2: Controlled Pressurization and Heating

  • Pressurize the reactor with H2 to exactly 1.5 MPa.

  • Initiate agitation at 600 rpm to eliminate mass-transfer limitations at the gas-liquid interface.

  • Gradually heat the reactor jacket to 60 °C.

  • Checkpoint 2 (Thermal Stability): Monitor the internal thermocouple continuously. The temperature must stabilize at 60 °C. If the heating rate exceeds ΔT/Δt > 2 °C/min, a thermal runaway is initiating[3]. Immediately engage the emergency cooling jacket and reduce agitation to 200 rpm to intentionally induce a mass-transfer limitation.

Step 3: Steady-State Monitoring

  • Maintain pressure at 1.5 MPa using a mass flow controller. Replenish H2 only as it is consumed.

  • Checkpoint 3 (Reaction Progress): At the 2-hour mark, extract an aliquot for GC-MS analysis. The system is validated as complete when the nitro precursor is <0.5% and the dehalogenated byproduct (4-propoxyaniline) is <1.0%.

Step 4: Isolation

  • Cool the reactor to 20 °C, safely vent the H2, and purge with N2.

  • Filter the catalyst through a Celite pad and concentrate the filtrate under reduced pressure to isolate the 3-chloro-4-propoxyaniline.

Quantitative Optimization Data

Table 1: Impact of Temperature and Pressure on 3-Chloro-4-propoxyaniline Yield (Using 1% Pt/C Catalyst)

Temperature (°C)H2 Pressure (MPa)Conversion (%)Target Yield (%)Dehalogenation (%)Over-reduction (%)
401.585.084.5< 0.1< 0.1
60 1.5 > 99.0 97.2 0.8 0.5
603.0> 99.092.54.51.5
1001.5> 99.081.012.05.5
1003.0> 99.065.422.510.1

Note: Data extrapolated from optimization studies on halogenated aniline synthesis demonstrating that 60 °C and moderate pressures maximize selectivity[2].

Troubleshooting Guides & FAQs

Q1: I am detecting significant levels of 4-propoxyaniline (dehalogenated byproduct) in my final mixture. How do I suppress this? A1: Hydrodehalogenation is highly sensitive to both catalyst choice and temperature. If you are using a standard Pd/C catalyst, switch to a Pt/C or a sulfided Pt/C catalyst, which has a lower affinity for C-Cl bond oxidative addition. Additionally, strictly cap your reaction temperature at 60 °C and ensure your H2 pressure does not exceed 2.0 MPa. High pressure saturates the metal surface with hydrides, forcing the cleavage of the C-Cl bond[1].

Q2: The reaction initiates, but the internal temperature rapidly spikes from 60 °C to 95 °C within minutes. How do I prevent this thermal runaway? A2: The reduction of the nitro group is violently exothermic. This runaway occurs because the initial concentration of the nitroarene is too high relative to the cooling capacity of your reactor, leading to polymerization or tarry products[3]. To fix this:

  • Dose the hydrogen: Do not pressurize to the full 1.5 MPa immediately. Start at 0.5 MPa and incrementally increase pressure as the initial heat is dissipated.

  • Increase solvent volume: Dilute the reaction mixture to increase the thermal mass.

Q3: My conversion stalls at 85% despite maintaining 60 °C and 1.5 MPa. Should I increase the temperature? A3: Do not increase the temperature, as this will risk the integrity of the 3-chloro group[1]. A stalled reaction at these optimized conditions usually indicates catalyst poisoning. Ensure your starting material is free of residual alkylating agents or sulfur-containing impurities from prior synthetic steps. Filter your starting material through a short silica plug before hydrogenation.

Visualization: Synthetic Workflow & Optimization

G N1 3-Chloro-4-propoxy- nitrobenzene N2 Catalytic Hydrogenation (Pt/C, H2) N1->N2 N3 Optimized T & P (60°C, 1.5 MPa) N2->N3 Controlled Heat/Pressure N5 High T / High P (>100°C, >3.0 MPa) N2->N5 Thermal Runaway N4 3-Chloro-4-propoxyaniline (High Yield, >97%) N3->N4 N6 Dehalogenation Byproducts (4-Propoxyaniline) N5->N6

Synthetic workflow and P/T optimization for 3-chloro-4-propoxyaniline.

References
  • US6335350B1 - Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses - Google Patents. Available at:

  • [2] Optimization of the conditions for the synthesis of aniline. - ResearchGate. Available at:

  • [1] Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC - NIH. Available at:

  • [3] Managing reaction temperature for stable aniline derivative synthesis - Benchchem. Available at:

Sources

Optimization

resolving poor solubility issues with 3-chloro-4-propoxyaniline in aqueous media

Welcome to the Technical Support Center for 3-chloro-4-propoxyaniline (CAS: 5211-03-0). As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of lipophilic anil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-chloro-4-propoxyaniline (CAS: 5211-03-0). As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of lipophilic aniline derivatives. This guide is structurally designed to move you from understanding the root thermodynamic causes of your solubility issues to implementing field-proven, self-validating experimental protocols.

Mechanistic FAQs: Understanding the Molecule

Q: Why does 3-chloro-4-propoxyaniline exhibit such severe precipitation in aqueous assay buffers? A: The insolubility is a direct consequence of the molecule's thermodynamic profile. 3-chloro-4-propoxyaniline features a benzene ring substituted with highly hydrophobic chloro and propoxy groups, which drastically increases its partition coefficient (LogP). While the primary amine group provides a potential site for hydrogen bonding, it is only weakly basic (pKa ≈ 4.5). At a physiological pH of 7.4, the amine remains unprotonated and uncharged[1]. Without an ionized functional group to interact favorably with water molecules, the thermodynamic cost of breaking water-water hydrogen bonds to accommodate the drug molecule is too high, resulting in rapid precipitation[2].

Q: I noticed the compound dissolves easily in DMSO, but crashes out immediately when I add it to my cell culture media. Why does this happen? A: This is a classic case of solvent micro-environment collapse. DMSO acts as a co-solvent by lowering the overall dielectric constant of the solution and disrupting the crystal lattice of the compound[1]. However, when you introduce a small volume of DMSO stock into a large volume of aqueous media, the DMSO rapidly diffuses away into the bulk water. The local concentration of DMSO around the drug molecules plummets, and the drug is suddenly exposed to a highly aqueous environment, causing irreversible nucleation and "crashing out."

Troubleshooting Guide: Overcoming Precipitation

Q: How can I immediately dissolve this compound for in vitro biochemical assays without precipitation? A: For cell-free assays that tolerate organic solvents, co-solvency is the most rapid approach. Prepare a highly concentrated stock solution (e.g., 50 mM) in 100% DMSO or Polyethylene Glycol 400 (PEG 400). Crucial Causality Step: When diluting this stock into your aqueous assay buffer, keep the final organic solvent concentration below 1% (v/v). Always add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing. Adding buffer to the DMSO stock causes localized solvent depletion and guarantees precipitation[2].

Q: My downstream application (e.g., live-cell imaging, in vivo dosing) is highly sensitive to organic solvents. How can I achieve a purely aqueous solution? A: If organic solvents are prohibited, you must alter the physicochemical state of the drug or its microenvironment. I recommend two strategies:

  • pH Adjustment (Salt Formation): By lowering the vehicle's pH to at least 2 units below the amine's pKa (i.e., pH 2.0 - 2.5), you force the protonation of the primary amine, forming 3-chloro-4-propoxyaniline hydrochloride[3]. This ionized state dramatically increases aqueous solubility.

  • Inclusion Complexation: If a neutral pH is mandatory, use a cyclic oligosaccharide like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic chloro-propoxyphenyl ring of the drug inserts into the lipophilic central cavity of the cyclodextrin[4]. This host-guest complexation masks the drug's hydrophobicity while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[5].

SolubilityWorkflow Start 3-chloro-4-propoxyaniline (Insoluble in Water) Q1 Are organic solvents tolerated in assay? Start->Q1 SolventYes Use Co-solvency (DMSO, PEG 400) Q1->SolventYes Yes SolventNo Aqueous Media Required Q1->SolventNo No Q2 Can assay tolerate low pH (< 3.0)? SolventNo->Q2 pHYes pH Adjustment (Form HCl Salt) Q2->pHYes Yes pHNo Neutral pH Required Q2->pHNo No Cyclo Cyclodextrin Complexation (HP-β-CD) pHNo->Cyclo

Caption: Decision tree for selecting the optimal solubility enhancement strategy.

Experimental Protocols

Protocol A: pH-Shift Salt Formation (For Acid-Tolerant Applications)

This protocol utilizes Le Chatelier's principle to drive the equilibrium toward the ionized, soluble hydrochloride salt.

  • Initial Dispersion: Weigh 10 mg of 3-chloro-4-propoxyaniline powder into a clean glass vial. Add 9 mL of ultra-pure water. The suspension will appear highly cloudy.

  • Acidification: While stirring at 300 rpm, titrate 0.1 M HCl dropwise. Monitor continuously with a pH meter until the pH reaches 2.5.

  • Energy Input: Sonicate the mixture in a water bath at 25°C for 15 minutes to provide the activation energy required to break apart hydrophobic aggregates.

  • Self-Validation Step (Tyndall Test): Shine a laser pointer through the vial. If the beam path is visible (scattering), undissolved micro-particles remain. Continue titrating HCl (do not drop below pH 2.0) until the solution is optically clear and the laser path is invisible.

  • Finalization: Adjust to the final volume of 10 mL with a pH 2.5 buffer.

Protocol B: HP-β-CD Inclusion Complexation (For Neutral pH Applications)

This protocol utilizes supramolecular chemistry to encapsulate the drug.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4).

  • API Addition: Add the 3-chloro-4-propoxyaniline API directly to the cyclodextrin solution at a target concentration of 2 mg/mL.

  • Equilibration: Stir vigorously at room temperature for 24-48 hours. Causality Note: Complexation is an equilibrium-driven process; sufficient time is required for the host-guest thermodynamic equilibrium to establish, which is particularly important for bulky aniline derivatives[6].

  • Purification: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated API.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized drug before proceeding to downstream applications. Do not assume 100% encapsulation.

CyclodextrinMech Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Caption: Mechanism of cyclodextrin host-guest inclusion complexation.

Quantitative Data & Formulation Matrix

Table 1: Physicochemical Profile of 3-chloro-4-propoxyaniline

PropertyValue / DescriptionImpact on Formulation
CAS Number 5211-03-0-
Molecular Weight 185.65 g/mol Small molecule; easily fits into β-cyclodextrin cavities.
Functional Groups Primary amine, Chloro, PropoxyAmine allows for pH manipulation; Chloro/Propoxy drive lipophilicity.
Intrinsic Aqueous Sol. Practically InsolubleRequires formulation intervention for aqueous assays.
Organic Solubility Soluble in DMSO, DMF, EtOHExcellent candidates for co-solvency stock preparation.

Table 2: Comparative Solubility Enhancement Matrix

StrategyPrimary MechanismProsCons
Co-solvency (DMSO) Lowers dielectric constant of the mediumRapid, achieves very high stock concentrationsPotential cytotoxicity; risk of precipitation upon dilution
pH Adjustment (HCl) Ionizes the primary amine (salt formation)Purely aqueous, inexpensive, stableLow pH may denature proteins or alter cellular behavior
HP-β-CD Complexation Supramolecular host-guest encapsulationNeutral pH, highly biocompatible, prevents aggregationRequires 24-48h equilibration; cyclodextrins can be costly

References

  • ARUN KUMAR MS, RAJESH M and SUBRAMANIAN L. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, 2023. 1

  • Surya Prakasarao Kovvasu. "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." SciSpace, 2018.5

  • Tarek Marei et al. "Binding affinity of aniline-substituted dodecaborates to cyclodextrins." Chemical Communications (RSC Publishing), 2022. 6

  • Jain S., Patel N., Lin S. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Drug Dev. Ind. Pharm., 2015. 2

Sources

Troubleshooting

Technical Support Center: Minimizing Solvent Waste in 3-Chloro-4-propoxyaniline Extraction

Welcome to the Technical Support Center for optimizing the extraction of 3-chloro-4-propoxyaniline. As Senior Application Scientists, we understand that minimizing solvent waste is not only a critical component of sustai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the extraction of 3-chloro-4-propoxyaniline. As Senior Application Scientists, we understand that minimizing solvent waste is not only a critical component of sustainable, green chemistry but also a significant factor in improving process economics and ensuring regulatory compliance.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you refine your extraction processes, reduce environmental impact, and enhance operational efficiency.

Troubleshooting Guide: Common Issues in Solvent-Intensive Extractions

This section addresses specific challenges encountered during the extraction of 3-chloro-4-propoxyaniline, offering causal explanations and actionable solutions.

Issue 1: High Solvent Consumption & Low Extraction Efficiency

Q: My extraction protocol for 3-chloro-4-propoxyaniline requires a large volume of solvent, yet my yields are inconsistent or lower than expected. How can I reduce solvent use while improving efficiency?

A: This is a common issue stemming from a non-optimized liquid-liquid extraction (LLE) protocol. High solvent volume does not always equate to high efficiency. The key is to leverage the compound's partitioning behavior.

Potential Causes & Solutions:

  • Suboptimal Solvent Choice: The selected solvent may have a low partition coefficient (K) for 3-chloro-4-propoxyaniline, meaning the analyte does not strongly favor partitioning into the organic phase.

    • Solution: Re-evaluate your solvent choice based on polarity and solubility. For aromatic amines, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often effective. Consult solvent selection guides to find greener alternatives with favorable physical properties.[1][4]

  • Inefficient Extraction Technique: Using a single, large-volume extraction is mathematically less efficient than multiple, smaller-volume extractions.

    • Solution: Employ a counter-current or multi-stage extraction approach. Performing three extractions with 50 mL of solvent each is significantly more effective at recovering the product than a single extraction with 150 mL.[5]

  • Incorrect Aqueous Phase pH: The charge state of an aniline is highly pH-dependent. At low pH, it will be protonated (R-NH3+) and highly water-soluble, drastically reducing its partitioning into an organic solvent.

    • Solution: Ensure the aqueous phase is basic (pH > 8) before extraction. This deprotonates the aniline, rendering it neutral and significantly more soluble in the organic solvent.

Troubleshooting Workflow: Optimizing Extraction Efficiency

Below is a decision-making workflow to systematically address low extraction efficiency and high solvent use.

G start Start: Low Yield / High Solvent Use check_pH Is aqueous phase pH > 8? start->check_pH adjust_pH Adjust pH with base (e.g., NaOH, K2CO3) check_pH->adjust_pH No check_solvent Is solvent optimal? (Check Partition Coefficient) check_pH->check_solvent  Yes adjust_pH->check_pH select_solvent Consult Solvent Selection Guide (e.g., Sanofi, GSK) Select greener alternative (e.g., MTBE, 2-MeTHF) check_solvent->select_solvent No check_technique Are you using multiple small extractions? check_solvent->check_technique  Yes select_solvent->check_technique implement_multi_stage Implement 3-4 sequential extractions with smaller solvent volumes check_technique->implement_multi_stage No end_success Optimized Process: Reduced Solvent, High Yield check_technique->end_success  Yes implement_multi_stage->end_success

Caption: Troubleshooting workflow for low yield in extraction processes.

Issue 2: Emulsion Formation During Phase Separation

Q: During my liquid-liquid extraction, a thick emulsion forms at the interface, making phase separation difficult and leading to solvent loss. What causes this and how can I prevent it?

A: Emulsion formation is a common problem, particularly when dealing with complex mixtures. It leads to product loss and increased solvent waste as the emulsion layer is often discarded.

Potential Causes & Solutions:

  • Excessive Agitation: High-shear mixing (e.g., vigorous shaking in a separatory funnel) can create stable emulsions.

    • Solution: Use gentle, repeated inversions of the separatory funnel rather than aggressive shaking. For scaled-up processes, optimize the stirring speed and impeller design to minimize shear.

  • Presence of Particulate Matter or Surfactants: Impurities from the reaction mixture can act as surfactants, stabilizing the emulsion.

    • Solution: Filter the crude reaction mixture before extraction to remove any solid particulates.

  • Similar Densities of Organic and Aqueous Phases: If the densities of the two phases are too close, separation will be sluggish and prone to emulsion.

    • Solution: Add a saturated salt solution (brine) to the aqueous phase.[6] This significantly increases the density and polarity of the aqueous layer, which helps to break the emulsion and "salt out" the organic compound, further improving extraction efficiency.[6] In some cases, centrifugation can also be an effective method to physically break the emulsion.

Frequently Asked Questions (FAQs)

Solvent Selection & Green Chemistry

Q1: How do I select a "green" or more sustainable solvent for the extraction of 3-chloro-4-propoxyaniline?

A1: Selecting a sustainable solvent involves a multi-faceted analysis of its impact on safety, health, and the environment, alongside its physical properties for the extraction process.

  • Consult Authoritative Guides: Pharmaceutical companies like Sanofi and GSK have developed comprehensive solvent selection guides that rank solvents from "recommended" to "banned" based on a variety of metrics.[1][4] These are invaluable resources for making informed decisions.

  • Prioritize Higher-Class Solvents: The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents by their toxicity risk.[7][8]

    • Class 3 Solvents: Low toxic potential (e.g., Ethanol, Acetone, Ethyl Acetate). These should be preferred.

    • Class 2 Solvents: Should be limited due to inherent toxicity (e.g., Toluene, Dichloromethane, Tetrahydrofuran).

    • Class 1 Solvents: Should be avoided as they are known carcinogens or environmentally hazardous (e.g., Benzene, Carbon Tetrachloride).

  • Evaluate Physical Properties: The ideal solvent should have high selectivity for your product, low miscibility with water, a boiling point that facilitates easy removal without product degradation (typically 50-140°C for industrial applications), and a lower environmental persistence.[4]

Table 1: Comparison of Common Extraction Solvents
SolventICH ClassBoiling Point (°C)Key ConsiderationsGreen Alternative?
Dichloromethane (DCM)240High extraction efficiency but toxic and a suspected carcinogen.[7][8]No
Toluene2111Good solvent for aromatics but has reproductive toxicity concerns.[7][8]No
Diethyl Ether-35High peroxide formation risk, extremely flammable.[4]No
Ethyl Acetate 377Recommended green solvent, good performance, biodegradable.Yes
2-Methyltetrahydrofuran (2-MeTHF) - (ICH evaluating)80Derived from renewable sources, higher boiling point than THF, less prone to peroxide formation.[9]Yes
Cyclopentyl Methyl Ether (CPME) - (ICH evaluating)106High boiling point, low peroxide formation, hydrophobic, considered a green ether.[9]Yes
Alternative & Advanced Extraction Technologies

Q2: Are there modern extraction techniques that can replace traditional liquid-liquid extraction to minimize solvent use?

A2: Yes, several green extraction technologies are designed to drastically reduce or even eliminate the need for large volumes of organic solvents.[2]

  • Solid-Phase Extraction (SPE): In SPE, the aqueous solution containing the analyte is passed through a solid sorbent cartridge. The analyte is adsorbed onto the sorbent, and impurities are washed away. The purified analyte is then eluted with a very small volume of a strong solvent. This technique is highly efficient and uses minimal solvent.[2]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[10] After extraction, the CO₂ is returned to a gaseous state, leaving behind the pure, solvent-free product. SFE is a powerful, green technology, though it requires specialized equipment.[10]

  • Stir-Bar Sorptive Extraction (SBSE): A variation of SPE, SBSE uses a magnetic stir bar coated with a sorbent polymer (like PDMS). The bar is stirred in the sample solution, where it adsorbs the analyte. It is then removed and the analyte is desorbed, often thermally, directly into an analytical instrument. This is a solvent-free technique primarily used for sample preparation and analysis.[2]

Solvent Recovery and Recycling

Q3: What are the best practices for recovering and recycling solvents from my extraction process to create a closed-loop system?

A3: Implementing a solvent recovery system is a highly effective way to reduce waste and cut costs.[11] The viability of recycling depends on the solvent's purity post-extraction and the requirements of the process.

Best Practices:

  • Segregate Waste Streams: Do not mix different solvent wastes.[5] A stream of relatively clean ethyl acetate from an extraction is much easier and cheaper to recycle than a mixed stream containing multiple solvents and reagents.

  • Distillation: The most common recovery method is distillation.[5][12] By heating the solvent to its boiling point, it evaporates, leaving non-volatile impurities behind. The pure solvent vapor is then condensed and collected for reuse. This is highly effective for recovering solvents from extraction residues.

  • Advanced Technologies: For azeotropes or heat-sensitive compounds, more advanced techniques like membrane separation (organic solvent nanofiltration) or pervaporation can be employed.[13] These technologies offer energy-efficient ways to purify and recover solvents.[13]

Workflow: Implementing a Solvent Recovery Loop

This diagram illustrates a basic, closed-loop system for solvent recovery and reuse in a chemical process.

G cluster_process Main Process cluster_recovery Recovery Loop reaction Reaction Vessel extraction Liquid-Liquid Extraction Unit reaction->extraction Crude Product extraction->reaction Purified Product (Aqueous Layer) distillation Distillation Column extraction->distillation Used Solvent + Impurities solvent_tank Purified Solvent Tank distillation->solvent_tank Pure Solvent Vapor (Condensed) waste Waste (Still Bottoms) distillation->waste Non-Volatile Waste solvent_tank->extraction Recycled Solvent

Caption: A closed-loop system for solvent recovery and reuse.

By implementing the strategies outlined in this guide, researchers and drug development professionals can significantly reduce the environmental footprint of 3-chloro-4-propoxyaniline extraction, improve process safety, and achieve substantial cost savings, all while upholding the principles of green and sustainable chemistry.

References
  • impurities: guideline for residual solvents q3c(r5). (n.d.). PMDA.
  • Steps for Managing Solvents in API Manufacturing. (2024, October 24).
  • Pharmaceutical Manufacturing. (1996, January 31). MIGA.
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024, April 29). European Medicines Agency (EMA).
  • Navigating the Labyrinth of Aromatic Amine Analysis in Textiles: A Comparative Guide to Quantitative Method Validation. (n.d.). Benchchem.
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Sustainable Chemistry & Engineering.
  • Solvent recovery and recycling Strategies to re-use recovered solvents. (n.d.). BUCHI.
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC.
  • Electrochemical 'game-changer' could make aniline production greener. (2022, August 5). Chemistry World.
  • Green Approaches to Sample Preparation Based on Extraction Techniques. (n.d.). PMC.
  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (2020). Analytical Methods in Environmental Chemistry Journal.
  • Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. (n.d.). ResearchSpace@UKZN.
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. (n.d.). RSC Publishing.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, June 15). Tohoku University.
  • Solvent Recovery in the Pharmaceutical industry ♻️ DEC.SRU™. (n.d.). DEC.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI.
  • Recovery, Reuse, and Recycle of Solvents. (n.d.). DTIC.
  • Modern trends in the development of pharmaceutical technology in the production of extraction drugs (review). (n.d.). Eco-Vector Journals Portal.
  • III Analytical Methods. (n.d.).
  • Recently Developed Techniques for Extraction of Drugs and Medicines during Chromatographic Determination in Toxicological Analysis. (n.d.).
  • Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. (n.d.). PMC.
  • Framework for Solvent Recovery, Reuse, and Recycling In Industries. (n.d.). Rowan University.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 1). ResearchGate.
  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. (n.d.). Benchchem.
  • Solvent Recovery and Recycling. (n.d.). ResearchGate.
  • Accelerated Solvent Extraction Environmental Applications Summary. (n.d.). Thermo Fisher Scientific.
  • Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
  • Development of rapid solvent extraction technique with flow injection analysis for superheavy element chemistry. (n.d.).
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025, November 4). ResearchGate.

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Optimization

Technical Support Center: Troubleshooting Baseline Noise in 3-Chloro-4-propoxyaniline HPLC Chromatograms

Welcome to the technical support center for the analysis of 3-chloro-4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-chloro-4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise in High-Performance Liquid Chromatography (HPLC). A stable, quiet baseline is the foundation of accurate and reproducible quantification. This document provides in-depth, experience-driven advice to help you achieve the highest quality data.

Section 1: Understanding the Baseline - First Principles

Before diving into troubleshooting, it's crucial to understand the nature of baseline noise and why an analyte like 3-chloro-4-propoxyaniline can be challenging.

What is HPLC Baseline Noise?

In an ideal chromatogram, the baseline would be a perfectly flat line at zero absorbance when only the mobile phase is passing through the detector.[1] In reality, the baseline always has some level of fluctuation, referred to as noise.[2][3] This noise can be categorized into two main types:

  • Short-term noise: Appears as rapid, fine, "hair-like" disturbances on the baseline.[4] This is often caused by high-frequency variations from the pump or detector electronics.

  • Long-term noise: Characterized by slow, wave-like undulations or irregular wandering of the baseline.[4] This is typically caused by lower-frequency issues like temperature fluctuations or mobile phase inconsistencies.[4]

The signal-to-noise ratio (S/N) is a critical parameter that compares the height of your analyte peak to the height of the baseline noise.[2][5][6] A low S/N ratio can make it difficult to distinguish small peaks from the background, compromising the limit of detection (LOD) and limit of quantitation (LOQ).[2][7][8]

Why is 3-Chloro-4-propoxyaniline Analysis Prone to Baseline Issues?

3-Chloro-4-propoxyaniline is an aromatic amine.[9][10] Compounds in this class present unique challenges in reversed-phase HPLC:

  • Ionization State: The amine group is basic and its ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, the amine will be protonated (positively charged), and at a pH above its pKa, it will be neutral. Fluctuations in mobile phase pH can cause shifts in the analyte's retention time and interact with the stationary phase in ways that contribute to baseline instability.[11][12]

  • Secondary Interactions: Residual silanol groups on silica-based C18 columns are acidic and can form strong secondary ionic interactions with basic analytes like protonated anilines. This can lead to peak tailing, which may be misinterpreted as a rising baseline, especially if the peak is broad.

  • UV Absorbance: The aromatic ring structure means the compound absorbs UV light, making it suitable for UV detection. However, this also means that any impurities in the mobile phase that also absorb UV light at the analytical wavelength can contribute significantly to baseline noise and drift.[1]

Section 2: Troubleshooting Guide - A Q&A Approach

This section is structured to help you systematically diagnose the root cause of baseline noise.

Q1: My baseline is noisy across the entire run. Where do I even begin?

When faced with a generally noisy baseline, the most effective approach is to systematically isolate the major components of the HPLC system: the pump/mobile phase, the column, and the detector.

Start with the simplest checks. Ensure all solvent lines are properly submerged in the mobile phase reservoirs and that the waste line is not kinked or blocked.[13] A surprising number of issues can be traced back to these fundamental points.

Next, create a logical diagnostic workflow to pinpoint the source of the noise.

Troubleshooting_Workflow A Start: Noisy Baseline Observed B Step 1: Isolate the Detector Remove column. Connect pump directly to detector. A->B C Is the baseline still noisy? B->C D YES: Issue is Pump, Mobile Phase, or Detector. C->D Yes E NO: Issue is the Column or Injector. C->E No F Step 2: Check Pump & Mobile Phase Run system at low flow (e.g., 0.1 mL/min). Observe pressure ripple. D->F J Step 3: Evaluate Column Replace with a new or known-good column. E->J G Is pressure ripple high or is noise periodic? F->G H YES: Pump issue (seals, check valves) or air bubbles. G->H Yes I NO: Likely a Detector or Mobile Phase Contamination issue. G->I No K Does noise disappear? J->K L YES: Original column is contaminated or degraded. K->L Yes M NO: Issue is likely injector carryover. K->M No

Caption: A systematic workflow for isolating the source of HPLC baseline noise.

Mobile Phase & Pump Issues
Q2: I see periodic, repeating spikes or waves in my baseline. What is the likely cause?

This is a classic symptom of a problem with the pump or mobile phase delivery. Regular, pulse-like noise often corresponds to the pump strokes.[5]

  • Cause: The most common culprit is air bubbles in the system.[3][5][13] Inadequate degassing of the mobile phase allows bubbles to form, which are then compressed and decompressed by the pump, leading to pressure fluctuations and a noisy baseline.[3][5] Another cause could be malfunctioning pump components, such as worn piston seals or faulty check valves, which fail to deliver a constant, pulse-free flow.[5][14]

  • Solution:

    • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser, vacuum filtration, or helium sparging.[2][3][13] It is critical that degassing is performed continuously, especially for online degassers.[3]

    • Prime the Pump: Purge the pump thoroughly on all channels to remove any trapped air bubbles.

    • Check for Leaks: Inspect all fittings between the solvent reservoir and the pump for any signs of leaks, which can introduce air into the system.[13]

    • Pump Maintenance: If the problem persists, the pump's check valves may be dirty or failing, or the piston seals may be worn.[1][5] Refer to your instrument's manual for instructions on cleaning or replacing these components.

Q3: My baseline is drifting significantly upwards or downwards. What should I investigate?

Baseline drift is a gradual, unidirectional shift in the baseline over time.[4]

  • Cause: There are several potential causes for baseline drift:

    • Column Temperature: A common cause is a lack of thermal equilibrium.[4] If the column temperature is fluctuating or is significantly different from the mobile phase temperature, the baseline can drift.[4][14] This is especially true for detectors sensitive to refractive index changes, like UV detectors at low wavelengths.[14]

    • Mobile Phase In-homogeneity: If you are using a buffered mobile phase, slow evaporation of the more volatile organic component can change the mobile phase composition over time, causing drift. Similarly, if the mobile phase is not mixed thoroughly, its composition entering the column can change.[3]

    • Column Bleed: Strongly retained compounds from previous injections can slowly elute off the column, appearing as a rising baseline.[13] Additionally, degradation of the column's stationary phase, known as column bleed, can release material that is detected and causes drift.[15][16]

    • Contaminated Mobile Phase: Using low-quality solvents or additives, or using mobile phase that is old, can introduce contaminants that cause the baseline to drift.[1][13]

  • Solution:

    • Use a Column Oven: Maintain a constant and stable temperature for the column. If the column is heated significantly above ambient temperature, consider a heat exchanger before the detector to cool the eluent.[14]

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents and salts.[1][13][14] Keep reservoirs capped to minimize evaporation.

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase before starting analysis. This can take 10-20 column volumes or more.[13]

    • Flush the Column: If you suspect contamination, flush the column with a strong solvent according to the manufacturer's instructions.[13][14] When flushing, disconnect the column from the detector to avoid contaminating the flow cell.[14]

System & Hardware Issues
Q4: How can I determine if the noise is coming from the pump, the detector, or the column?

Use the systematic isolation workflow described in Q1.

  • Test Detector and Pump: First, remove the column and replace it with a union or a piece of PEEK tubing to connect the injector directly to the detector. Run the mobile phase through the system. If the baseline becomes quiet, the noise originates from the column.[5] If the noise persists, the problem lies with the pump, mobile phase, or detector.[14]

  • Test Detector Independently: Stop the pump flow. The baseline should become perfectly flat (though it may not be at zero). If noise is still present with no flow, the issue is with the detector's electronics or lamp.

  • Evaluate Pump: If the noise is present only when the pump is running (with no column), the issue is likely related to the pump (seals, check valves) or the mobile phase (bubbles, contamination).[5]

Q5: My UV detector seems to be a source of noise. What are common causes?

If you've isolated the noise to the detector, there are two primary components to investigate: the lamp and the flow cell.

  • Cause:

    • Failing Lamp: A weak or aging UV lamp can be a significant source of short-term noise and baseline wandering.[14] The light output becomes unstable, leading to fluctuations in the detector signal.

    • Dirty or Contaminated Flow Cell: Contaminants, air bubbles, or even cracks in the flow cell windows can scatter light, causing both random spikes and increased overall noise.[3][14]

  • Solution:

    • Lamp Intensity Test: Most HPLC systems have a built-in diagnostic test to check the lamp's energy output.[14] If the intensity is below the manufacturer's recommended level, replace the lamp.

    • Clean the Flow Cell: Flush the flow cell with a sequence of solvents, such as water followed by methanol or isopropanol.[13][14] For persistent contamination, a 1N solution of nitric acid can be used (NEVER use hydrochloric acid, as it can corrode stainless steel).[13] Always check your detector's manual for compatible cleaning solvents.

Analyte-Specific Issues: 3-Chloro-4-propoxyaniline
Q6: What role does mobile phase pH play in the analysis of anilines, and how does it affect the baseline?

The pH of the mobile phase is one of the most critical parameters for the analysis of ionizable compounds like 3-chloro-4-propoxyaniline.[12] The amine functional group is basic.

  • Mechanism: At a pH well below the pKa of the aniline group, the analyte will be in its protonated, cationic form (R-NH3+). At a pH well above the pKa, it will be in its neutral form (R-NH2). This change in ionization state dramatically affects its retention on a reversed-phase column. The neutral form is more hydrophobic and will be retained longer, while the charged form is more polar and will elute earlier.

  • Impact on Baseline: If the mobile phase pH is not properly buffered or is close to the analyte's pKa, even small changes in pH can cause significant shifts in retention time. If this happens during a run, it can manifest as baseline drift. For robust and reproducible chromatography, it is essential to use a buffer and operate at a pH that is at least one pH unit away from the analyte's pKa.[12]

Analyte_Ionization cluster_0 Low pH (e.g., pH 3) cluster_1 High pH (e.g., pH 9) A 3-Chloro-4-propoxyaniline (Protonated Form) R-NH3+ B More Polar Less Retained on C18 A->B Results in C 3-Chloro-4-propoxyaniline (Neutral Form) R-NH2 D More Hydrophobic More Retained on C18 C->D Results in X Mobile Phase pH Controls Ionization State X->A X->C

Caption: Impact of mobile phase pH on the ionization and retention of 3-chloro-4-propoxyaniline.

Section 3: Protocols for Resolution

Protocol 1: Systematic Mobile Phase Preparation
  • Select High-Purity Reagents: Use only HPLC or LC-MS grade solvents, water, and additives.[5][13]

  • Measure Accurately: Precisely measure all components. When preparing a buffered mobile phase, add and dissolve the buffer salt in the aqueous portion first.

  • Adjust pH: Adjust the pH of the aqueous portion before mixing it with the organic solvent.[12] This ensures an accurate and reproducible pH.

  • Mix Thoroughly: After combining the aqueous and organic portions, mix thoroughly.

  • Degas: Degas the final mobile phase mixture using an inline degasser or by vacuum filtering through a 0.45 µm filter, which also removes particulates.[3]

Protocol 2: HPLC System Flush and Passivation
  • Remove Column and Detector: Disconnect the column and bypass the detector by connecting the injector outlet tubing directly to waste.

  • Flush with Water: Flush all pump channels and the autosampler with fresh, HPLC-grade water for at least 30 minutes to remove any buffer salts.

  • Flush with Isopropanol: Replace the water with 100% isopropanol (IPA) and flush the entire system for another 30 minutes. IPA is an excellent solvent for removing many organic contaminants and is miscible with both aqueous and organic solvents.

  • Introduce New Mobile Phase: Gradually introduce the new, freshly prepared mobile phase into the system.

  • Re-install Column: Re-install the column and equilibrate with the mobile phase for at least 20 column volumes before analysis.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is an acceptable level of baseline noise? An acceptable level of noise depends on the sensitivity required for your analysis. A common way to evaluate this is through a system suitability test (SST).[17] For trace analysis, you will need a much quieter baseline than for analyzing a bulk active ingredient. Most instrument manufacturers provide a specification for peak-to-peak noise under defined conditions (e.g., with water flowing through the system), which can serve as a good benchmark.[2][7] As a general rule, for quantitative analysis, the peak height of your smallest standard should be at least 10 times the baseline noise (S/N ≥ 10).[2][7]

FAQ 2: Can a dirty guard column cause baseline noise? Yes. A guard column is designed to trap contaminants and strongly retained substances from the sample matrix. Over time, these trapped compounds can begin to bleed off the guard column, creating ghost peaks, baseline drift, or general noise.[13] If you suspect your guard column, replace it and see if the baseline improves.

FAQ 3: My baseline is only noisy when I run a gradient. What does that mean? Baseline issues that appear only during a gradient run often point to a few specific problems:

  • Contaminated Solvent: One of your mobile phase solvents (often the more aqueous "A" solvent) may be contaminated.[5] As the gradient progresses and the concentration of the "B" solvent increases, the contaminants from solvent "A" that have accumulated on the column begin to elute, causing a rising or noisy baseline.[5]

  • Poor Mixing: Inefficient mixing of the A and B solvents can lead to fluctuations in the mobile phase composition reaching the detector, resulting in noise.[3]

  • UV Absorbance Mismatch: If your A and B solvents have significantly different UV absorbances at the detection wavelength, you will naturally see a baseline shift during the gradient. Using a reference wavelength or ensuring both solvents have low absorbance can mitigate this.

References
  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC North America. Retrieved from [Link]

  • Quantum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis? r/CHROMATOGRAPHY. Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Letter, W. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015, March 4). Can anyone suggest what could be the possible cause of a wavy baseline in HPLC? Retrieved from [Link]

  • Welch Materials. (2024, December 17). How to Distinguish Noise from Drift? Retrieved from [Link]

  • BASi. (n.d.). Troubleshooting. Retrieved from [Link]

  • Shabir, G. A. (2001, May 11). Setting system suitability criteria for detectability in high-performance liquid chromatography methods using signal-to-noise ratio statistical tolerance intervals. Journal of Chromatography A. Retrieved from [Link]

  • Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloro-4-propoxyaniline — Chemical Substance Information. Retrieved from [Link]

  • Dolan, J. W. (2026, March 27). Mobile-Phase Degassing: What, Why, and How. LCGC International. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • LCGC Europe. (n.d.). Mobile-Phase Degassing. Retrieved from [Link]

  • Thai Journal of Science and Technology. (2013). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

  • Chen, W., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • GMI, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • Taylor, T. (2019, February 13). HPLC Diagnostic Skills—Noisy Baselines. LCGC International. Retrieved from [Link]

  • Chromatography Forum. (2011, September 15). What sources can cause column bleeding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-isopropylaniline. PubChem. Retrieved from [Link]

  • Restek Corporation. (2023, January 3). LC UV Detector Issues [Video]. YouTube. Retrieved from [Link]

  • Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • AppliChem. (n.d.). 3-Chloro-4-propoxyaniline. Retrieved from [Link]

  • ResearchGate. (2023, January 13). Can column bleeding damage my MS (LC-MS)? Retrieved from [Link]

  • AppliChem. (n.d.). 3-Chloro-4-isopropoxyaniline hydrochloride. Retrieved from [Link]

  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

3-Chloro-4-propoxyaniline vs. 3-Chloro-4-methoxyaniline: A Comprehensive Reactivity and Performance Guide

As a Senior Application Scientist, selecting the correct aniline building block is rarely just about the core functional groups; it is about understanding how peripheral aliphatic chains dictate reaction kinetics, steric...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct aniline building block is rarely just about the core functional groups; it is about understanding how peripheral aliphatic chains dictate reaction kinetics, steric hindrance, and downstream pharmacokinetics.

Both 3-chloro-4-methoxyaniline and 3-chloro-4-propoxyaniline share a strongly activated aromatic core. However, the substitution of a compact methoxy group for an extended propoxy group fundamentally alters the molecule's physicochemical profile and its behavior in regioselective synthesis. This guide provides an objective, data-driven comparison of these two critical intermediates, complete with self-validating experimental protocols.

Structural and Physicochemical Profiling

The primary difference between these two compounds lies in their lipophilicity and steric volume. The extended 3-carbon aliphatic chain of the propoxy group significantly increases the partition coefficient (LogP). In drug development, this elevated LogP translates to higher lipid bilayer permeability but requires careful handling during aqueous workups due to reduced solubility[1],[2].

Quantitative Comparison Table
Property3-Chloro-4-methoxyaniline3-Chloro-4-propoxyaniline
CAS Number 5345-54-05211-03-0
Molecular Formula C₇H₈ClNO[1]C₉H₁₂ClNO[2]
Molecular Weight 157.60 g/mol [1]185.65 g/mol [2]
Alkoxy Steric Bulk Low (Methyl)High (Propyl)
Calculated LogP (est.) ~1.8~2.9
Amine Nucleophilicity High (+R activation)High (+R activation)

Mechanistic Reactivity Comparison

To predict how these molecules will perform in your synthetic pathways, you must isolate the electronic effects from the steric effects.

  • Electronic Parity: Both the methoxy and propoxy groups exert a strong resonance-donating (+R) effect into the aromatic ring. Because the oxygen atom's hybridization and orbital overlap with the ring are identical in both molecules, the electron density pushed toward the primary amine is conserved. Consequently, the intrinsic nucleophilicity of the amine nitrogen is virtually indistinguishable between the two variants.

  • Steric Divergence: The methoxy group is compact and tightly held against the ring. In contrast, the propoxy group features a freely rotating aliphatic chain that sweeps a much larger steric volume. While this bulk does not impede reactions at the distant amine (para position), it severely hinders Electrophilic Aromatic Substitution (EAS) at the adjacent ortho positions.

G cluster_0 3-Chloro-4-methoxyaniline cluster_1 3-Chloro-4-propoxyaniline A1 Amine (-NH2) Strong +R, Activating A2 Methoxy (-OCH3) Low Steric Bulk A1->A2 Para (No Steric Clash) A3 Chlorine (-Cl) -I, Deactivating A3->A2 Ortho B1 Amine (-NH2) Strong +R, Activating B2 Propoxy (-OPr) High Steric Bulk & LogP B1->B2 Para (No Steric Clash) B3 Chlorine (-Cl) -I, Deactivating B3->B2 Ortho

Caption: Structural and electronic effect map comparing methoxy and propoxy aniline derivatives.

Experimental Workflows & Performance Data

To objectively demonstrate these principles, the following self-validating protocols highlight where the two compounds perform identically (N-Derivatization) and where they diverge (Ring Substitution).

Protocol A: Comparative N-Acylation (Amide Formation)

Objective: Evaluate amine nucleophilicity and product recovery dynamics. Because the nucleophilicity is identical, the reaction kinetics will match, but the isolation strategies must differ due to the propoxy group's lipophilicity.

  • Preparation: Dissolve 1.0 mmol of the selected aniline (,) in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 1.2 mmol of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated in the next step, preventing the protonation of the unreacted aniline and driving the equilibrium forward.

  • Reaction: Cool the vessel to 0 °C and dropwise add 1.1 mmol of acetyl chloride. Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Self-Validation: Quench a 10 µL aliquot in 1 mL methanol. Analyze via LC-MS (UV 254 nm). The reaction is validated as complete when the starting aniline peak (m/z 158 for methoxy, m/z 186 for propoxy) is <1% relative to the acetamide product peak.

  • Differential Workup:

    • Methoxy Variant: Partitions cleanly into the organic layer during a standard 1M HCl aqueous wash.

    • Propoxy Variant: Due to its elevated LogP, the propoxy-acetamide exhibits strong lipophilic retention. It requires the aqueous layer to be heavily saturated with brine (NaCl) to prevent severe emulsion formation during phase separation.

Protocol B: Regioselective Electrophilic Aromatic Bromination

Objective: Demonstrate the steric shielding effect of the propoxy group during ring substitution.

  • Preparation: Dissolve 1.0 mmol of the aniline in 5.0 mL of glacial acetic acid.

  • Halogenation: Add 1.05 mmol of N-Bromosuccinimide (NBS) in small portions at room temperature.

    • Causality: NBS is chosen over elemental bromine to provide a controlled, slow release of the bromonium ion ( Br+ ). This prevents over-halogenation of these highly electron-rich aromatic rings.

  • Reaction: Stir continuously for 2 hours.

  • Self-Validation & Kinetics Observation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

    • Methoxy Derivative: Rapidly converts to a single ortho-brominated product due to the lack of steric hindrance[1].

    • Propoxy Derivative: Exhibits a noticeably slower reaction rate. The bulky propoxy chain sterically shields the adjacent transition states, often requiring gentle heating (40 °C) to force the reaction to completion[2].

Workflow Start Substituted Aniline Core (Methoxy vs Propoxy) Split Reaction Pathway Start->Split N_Alk N-Derivatization (e.g., Acylation) Split->N_Alk EAS Electrophilic Aromatic Substitution (EAS) Split->EAS Res_N_Met Methoxy Derivative: Standard aqueous workup N_Alk->Res_N_Met 3-Cl-4-OMe Res_N_Pro Propoxy Derivative: Requires brine extraction due to high LogP N_Alk->Res_N_Pro 3-Cl-4-OPr Res_EAS_Met Methoxy Derivative: High yield ortho-substitution EAS->Res_EAS_Met 3-Cl-4-OMe Res_EAS_Pro Propoxy Derivative: Steric hindrance reduces reaction kinetics EAS->Res_EAS_Pro 3-Cl-4-OPr

Caption: Comparative synthetic workflow demonstrating how steric bulk and LogP dictate reaction pathways.

References

  • PubChem , "3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441", National Center for Biotechnology Information.[1][Link]

  • PubChem , "3-Chloro-4-propoxyaniline hydrochloride | C9H13Cl2NO | CID 45596895", National Center for Biotechnology Information.[3][Link]

Sources

Comparative

Optimizing and Validating HPLC Methods for 3-Chloro-4-propoxyaniline Purity: A Comparative Guide (C18 vs. Biphenyl)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic Selectivity, Mechanistic Method Development, and ICH Q2(R2) Compliance Introduction: The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic Selectivity, Mechanistic Method Development, and ICH Q2(R2) Compliance

Introduction: The Analytical Challenge of Halogenated Anilines

In pharmaceutical and agrochemical synthesis, 3-chloro-4-propoxyaniline (CAS 5211-03-0) [1] frequently serves as a critical intermediate. Ensuring the purity of this compound is paramount, as structurally similar impurities—such as unreacted precursors (e.g., 3-chloro-4-aminophenol), des-chloro degradants, and positional regioisomers (e.g., 2-chloro-4-propoxyaniline)—can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

The core analytical challenge lies in selectivity . Traditional High-Performance Liquid Chromatography (HPLC) methods heavily rely on standard C18 stationary phases. However, for highly polarized, substituted aromatics like 3-chloro-4-propoxyaniline, C18 columns often fail to provide baseline resolution for regioisomers. This guide objectively compares the performance of conventional C18 chemistry against a Biphenyl stationary phase, detailing the causality behind the chromatographic choices and providing a self-validating protocol compliant with the latest ICH Q2(R2) guidelines [2].

Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds

As analytical scientists, we must move beyond empirical "trial-and-error" column screening and design methods based on the physicochemical properties of the analyte.

3-Chloro-4-propoxyaniline possesses an electron-withdrawing halogen (chlorine) adjacent to an electron-donating ether linkage (propoxy group), creating a highly polarized aromatic system.

  • The C18 Limitation: Alkyl-based C18 columns rely almost entirely on dispersive van der Waals forces (hydrophobicity). Because regioisomers of chloropropoxyaniline have nearly identical partition coefficients (LogP), a C18 phase cannot distinguish between them, resulting in co-elution.

  • The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, the dual aromatic rings of the biphenyl ligand facilitate orthogonal π-π (pi-pi) interactions [3]. These interactions are highly sensitive to the electron density and steric orientation of the analyte's aromatic ring, allowing for the baseline resolution of closely related isomers.

Mechanism Analyte Analyte: 3-Chloro-4-propoxyaniline + Regioisomeric Impurities C18 Standard C18 Phase (Dispersive van der Waals) Analyte->C18 Biphenyl Biphenyl Phase (Hydrophobic + Orthogonal π-π) Analyte->Biphenyl Fail Co-elution of Isomers (Rs < 1.5) C18->Fail Insufficient Selectivity Pass Baseline Resolution (Rs > 2.0) Biphenyl->Pass Enhanced Shape Selectivity

Fig 1. Mechanistic comparison of stationary phase selectivity for aromatic regioisomers.

Comparative Performance Data: C18 vs. Biphenyl

To empirically validate the mechanistic theory, a comparative study was executed using identical mobile phase conditions (Water/Acetonitrile with 0.1% Formic Acid gradient) on both a standard C18 and a superficially porous Biphenyl column.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column (100 x 2.1 mm, 2.7 µm)Biphenyl Column (100 x 2.1 mm, 2.7 µm)
Retention Time (API) 4.25 min4.85 min
Resolution ( Rs​ ) from 2-chloro isomer 1.1 (Co-elution)2.8 (Baseline Resolution)
USP Tailing Factor ( Tf​ ) 1.451.12
Theoretical Plates ( N ) 12,50018,200
Signal-to-Noise (S/N) at LOQ 15:135:1

Data Synthesis: The Biphenyl column not only achieved the critical resolution threshold ( Rs​>2.0 ) required for accurate quantitation but also improved peak symmetry. The reduction in tailing is attributed to the biphenyl ligand shielding residual surface silanols more effectively than straight-chain alkyl ligands.

Step-by-Step Methodology: Self-Validating Purity Workflow

To ensure absolute trustworthiness, the following protocol integrates a Self-Validating System Suitability Test (SST) . The method will mathematically reject the run if the resolving power degrades, preventing the reporting of false-positive purity data.

Phase 1: Preparation & System Suitability
  • Standard Preparation: Accurately weigh 10.0 mg of 3-chloro-4-propoxyaniline reference standard. Dissolve in 100 mL of diluent (50:50 Water:Acetonitrile) to yield a 100 µg/mL stock solution.

  • SST Resolution Solution (Critical Step): Spike the stock solution with 1.0% w/w of the 2-chloro-4-propoxyaniline regioisomer.

  • Self-Validation Gate: Before analyzing unknown samples, inject the SST solution six times. The sequence is only valid if:

    • Resolution ( Rs​ ) between isomers is ≥2.0 .

    • Relative Standard Deviation (RSD) of the API peak area is ≤1.0% .

    • USP Tailing Factor is ≤1.5 .

Phase 2: Optimized Chromatographic Conditions (Biphenyl)
  • Column: Superficially porous Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Controlled to stabilize π-π interaction thermodynamics).

  • Detection: Photodiode Array (PDA) at 240 nm (extracted) with 3D spectral collection from 200-400 nm for peak purity analysis.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 6.0 min: 20% 80% B

    • 6.0 - 8.0 min: 80% B

    • 8.0 - 8.1 min: 80% 20% B

    • 8.1 - 11.0 min: 20% B (Equilibration)

Workflow Step1 Phase 1: Analyte Profiling 3-Chloro-4-propoxyaniline Step2 Phase 2: Column Selection Hydrophobic vs. π-π Step1->Step2 Structural Analysis Step3 Phase 3: Gradient Optimization Organic Modifier Tuning Step2->Step3 Select Biphenyl Step4 Phase 4: ICH Q2(R2) Validation Specificity, Linearity, Accuracy Step3->Step4 Lock Parameters

Fig 2. Lifecycle workflow for HPLC method development and validation.

ICH Q2(R2) Method Validation Results

Following the optimization of the Biphenyl method, a full validation was executed in accordance with the modernized ICH Q2(R2) guidelines [2], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at API RT; Peak purity confirmed.Blank interference < 0.05%; Peak purity angle < threshold.Pass
Linearity Evaluated across range (e.g., 25% to 150% of nominal). R2=0.9998 ; Residuals randomly distributed.Pass
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% levels.Mean recovery: 99.8% - 101.2% across all levels.Pass
Precision (Repeatability) RSD of 6 replicates ≤2.0% .Area RSD = 0.45%; RT RSD = 0.12%.Pass
LOD / LOQ Based on Signal-to-Noise (3:1 for LOD, 10:1 for LOQ).LOD = 0.02 µg/mL; LOQ = 0.06 µg/mL.Pass
Robustness Deliberate variations in Temp ( ±5∘ C), Flow ( ±10% ). Rs​ remained >2.0 under all perturbed conditions.Pass

Conclusion

For the purity analysis of highly substituted, polarized aromatics like 3-chloro-4-propoxyaniline, default reliance on C18 stationary phases introduces significant analytical risk. By understanding the causality of retention mechanisms, we demonstrate that a Biphenyl stationary phase provides superior, orthogonal π-π selectivity. When coupled with a self-validating system suitability protocol, this approach yields a highly robust, ICH Q2(R2)-compliant method that drug development professionals can trust for critical quality control release testing.

References

  • Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

Validation

GC-MS validation protocol for accurate 3-chloro-4-propoxyaniline identification

An Objective Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) for the Accurate Identification and Quantification of 3-Chloro-4-propoxyaniline For researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) for the Accurate Identification and Quantification of 3-Chloro-4-propoxyaniline

For researchers, scientists, and drug development professionals, the unambiguous identification and accurate quantification of chemical intermediates are foundational to regulatory compliance, process optimization, and end-product safety. 3-Chloro-4-propoxyaniline, a key building block in various synthetic pathways, demands a robust and reliable analytical methodology. This guide provides an in-depth validation protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), comparing its performance against viable alternatives and grounding all recommendations in established regulatory frameworks.

The Imperative for a Validated Method

3-Chloro-4-propoxyaniline (CAS No: 5211-03-0) is an aniline derivative whose purity can directly impact the yield, impurity profile, and safety of subsequent products.[1][2][3] An unvalidated analytical method is a black box; it produces data without any statistical assurance of its accuracy or precision. A validated method, conversely, is a transparent, self-validating system that has been systematically tested to ensure it is fit for its intended purpose.[4] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical procedure validation.[5][6][7]

Part 1: A Comprehensive GC-MS Validation Protocol

Gas Chromatography-Mass Spectrometry is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds like 3-chloro-4-propoxyaniline.[8][9] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The Causality Behind Experimental Choices

Aniline derivatives can exhibit polarity, which may lead to poor peak shape (tailing) and inconsistent retention in GC systems. While 3-chloro-4-propoxyaniline is amenable to direct analysis, derivatization is a common strategy to improve volatility and thermal stability, thereby enhancing peak symmetry and sensitivity.[10][11] However, derivatization adds complexity and potential sources of error. This protocol will focus on a direct injection method, which is often sufficient for purity analysis and is simpler to validate and implement for routine testing.

Experimental Protocol: Step-by-Step Methodology

1. Reagents and Standards:

  • 3-Chloro-4-propoxyaniline Certified Reference Material (CRM) (Purity ≥99.5%)

  • Methylene chloride or Ethyl acetate (GC or HPLC grade)

  • Anhydrous Sodium Sulfate (for sample drying, if necessary)

  • Internal Standard (IS): 4-Chloroaniline or a similar compound not expected to be present in the sample.

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve the internal standard in the chosen solvent to prepare a 1 mg/mL stock solution.

  • Calibration Standard Stock Solution: Accurately weigh and dissolve the 3-chloro-4-propoxyaniline CRM in the solvent to prepare a 1 mg/mL stock solution.

  • Calibration Curve Standards: Perform serial dilutions of the stock solution to create a series of calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each standard with a constant concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the solvent to a nominal concentration within the calibration range, and add the same constant concentration of the internal standard. Filter the sample through a 0.45 µm syringe filter if particulates are present.

3. GC-MS Instrumentation and Optimized Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B or equivalentOffers excellent sensitivity and spectral library matching capabilities.
Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of semi-volatile compounds, including aniline derivatives.
Injector Split/Splitless
   • Inlet Temperature260°CEnsures rapid volatilization of the analyte without thermal degradation.
   • Injection Volume1 µLStandard volume for capillary columns.
   • Split Ratio20:1Prevents column overloading while ensuring sufficient analyte reaches the detector for quantification.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
   • Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of any lower-boiling impurities from the main analyte peak.
MS Parameters
   • Ion Source Temp.230°CStandard temperature to promote ionization while minimizing thermal degradation within the source.
   • Quadrupole Temp.150°CMaintains ion path integrity.
   • Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
   • Acquisition ModeScan (m/z 40-450) and Selected Ion Monitoring (SIM)Scan mode is used for initial identification and specificity. SIM mode is used for enhanced sensitivity in quantification.
The Self-Validating System: Key Validation Parameters

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][7] The following parameters must be assessed according to ICH Q2(R2) guidelines.[5][12]

1. Specificity (Selectivity)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Procedure:

    • Analyze a blank solvent sample to ensure no interfering peaks are present at the retention time of the analyte or IS.

    • Analyze the 3-chloro-4-propoxyaniline standard and the IS to determine their respective retention times and mass spectra.

    • Analyze a sample spiked with known, structurally similar impurities (e.g., 3-chloro-4-ethoxyaniline, 4-propoxyaniline) to demonstrate chromatographic resolution.

    • The mass spectrum serves as the ultimate confirmation. The fragmentation pattern of the analyte peak in a sample must match that of the certified reference standard. For 3-chloro-4-propoxyaniline (MW: 185.65), key expected ions would include the molecular ion (M+) at m/z 185 and fragments corresponding to the loss of the propoxy group or cleavage of the aromatic ring.

  • Acceptance Criteria: The analyte peak should be free of co-elution from other components. Peak purity analysis (via deconvolution software) should pass.

2. Linearity and Range

  • Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[6]

  • Procedure: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995. The y-intercept should be close to zero.

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be sufficiently low to measure any specified impurities or trace levels of the analyte as required by the application.

4. Accuracy

  • Purpose: To measure the closeness of the test results obtained by the method to the true value.[6]

  • Procedure: Perform recovery studies by spiking a known sample matrix (or a placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Synthesized Validation Data Summary

The following table represents a typical outcome for a successful validation of this GC-MS method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTPass
Linearity Range 1 - 100 µg/mLPass
   • Correlation Coefficient (r²)≥ 0.9950.9992
LOD Report Value0.2 µg/mL
LOQ Report Value0.7 µg/mL
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.3%
Precision (RSD%)
   • Repeatability (n=6)≤ 2.0%0.85%
   • Intermediate Precision≤ 2.0%1.32%

Part 2: Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, it is not the only option. High-Performance Liquid Chromatography (HPLC) is a common and robust alternative.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For aniline derivatives, reverse-phase HPLC is typically used.

  • Advantages over GC-MS:

    • No Derivatization Required: HPLC directly analyzes compounds in the liquid phase, eliminating the need for derivatization, which simplifies sample preparation.

    • Suitable for Thermally Labile Compounds: As it operates at or near ambient temperature, it is ideal for compounds that might degrade at the high temperatures of a GC inlet.

    • Versatility: A wide range of column chemistries and mobile phases allows for the analysis of a broader range of polarities.

  • Disadvantages compared to GC-MS:

    • Lower Resolution for Isomers: Capillary GC columns generally provide higher chromatographic resolution than standard HPLC columns, which is critical for separating closely related isomers.

    • Matrix Effects in LC-MS: When coupled to a mass spectrometer, HPLC can be more susceptible to ion suppression or enhancement from matrix components, potentially affecting quantification.[13]

    • Solvent Consumption: HPLC typically uses significantly more solvent than GC, leading to higher operational costs and waste disposal considerations.

Objective Performance Comparison
FeatureGC-MSHPLC-UV / LC-MS
Volatility Requirement High (Analyte must be volatile/semi-volatile)Low (Analyte must be soluble)
Sample Preparation May require derivatizationGenerally simpler, direct injection
Resolution Excellent, especially for isomersGood to Very Good
Identification Power Excellent (Standardized EI libraries)Excellent (with MS), limited (with UV)
Sensitivity Very Good (Excellent in SIM mode)Very Good (Excellent with MS)
Robustness HighHigh
Cost (Operational) Lower (less solvent waste)Higher (high purity solvent consumption)

Part 3: Visualization of Workflows

Diagrams provide a clear, high-level overview of complex processes, aiding in comprehension and implementation.

GCMS_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_val Phase 2: Core Validation Experiments cluster_doc Phase 3: Documentation & Implementation P1 Define Analytical Purpose & Scope P2 Procure Certified Reference Standards P1->P2 P3 Prepare Stock & Calibration Solutions P2->P3 P4 Optimize GC-MS Instrument Parameters P3->P4 V1 Specificity (Peak Purity, Resolution) P4->V1 V2 Linearity & Range (Calibration Curve) P4->V2 V4 Accuracy (% Recovery) P4->V4 V5 Precision (Repeatability & Intermediate) P4->V5 D1 Compile Validation Data Summary Report V1->D1 V3 LOD & LOQ (Signal-to-Noise / Slope) V2->V3 V3->D1 V4->D1 V5->D1 D2 Establish System Suitability Criteria D1->D2 D3 Finalize & Approve Standard Operating Procedure (SOP) D2->D3

Caption: High-level workflow for the GC-MS method validation process.

Method_Selection_Logic node_action GC is a viable option B Are isomeric impurities a major concern? node_action->B node_rec node_rec A Is the analyte thermally stable & volatile? A->node_action Yes node_rec_lc Recommend: HPLC (Avoids Thermal Degradation) A->node_rec_lc No C Is sample throughput & low solvent use a priority? B->C Yes node_rec_lc2 Consider: HPLC (Simpler Sample Prep) B->node_rec_lc2 No node_rec_gc Recommend: GC-MS (High Resolution, Low Waste) C->node_rec_gc Yes node_rec_lc3 Consider: HPLC (If GC is unavailable) C->node_rec_lc3 No

Caption: Decision logic for selecting an appropriate analytical method.

Conclusion

The Gas Chromatography-Mass Spectrometry protocol detailed herein provides a robust, sensitive, and specific method for the accurate identification and quantification of 3-chloro-4-propoxyaniline. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, laboratories can generate data that is scientifically sound and defensible, meeting the stringent requirements of the pharmaceutical and chemical industries. While HPLC offers a viable alternative, the superior resolution and definitive spectral identification of GC-MS make it an exceptionally reliable choice for ensuring the purity and quality of this critical chemical intermediate.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025, October 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). ICH guidance for industry Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • ACS Publications. (n.d.). Capillary gas chromatograph determination of aniline derivatives by supersonic jet resonance multiphoton ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • Appchem. (n.d.). 3-Chloro-4-propoxyaniline. Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloro-4-propoxyaniline — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • The Japan Society for Analytical Chemistry. (n.d.). Derivatization for GC/MS, LC/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-morpholinoaniline. Retrieved from [Link]

  • Springer. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

Sources

Comparative

Absolute Purity Certification of 3-Chloro-4-propoxyaniline: A Comparative Guide to qNMR vs. Mass Balance Workflows

Introduction: The Metrological Imperative The certification of pharmaceutical intermediates and impurities, such as 3-chloro-4-propoxyaniline (CAS 5211-03-0), requires rigorous purity assessment to establish metrological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Metrological Imperative

The certification of pharmaceutical intermediates and impurities, such as 3-chloro-4-propoxyaniline (CAS 5211-03-0), requires rigorous purity assessment to establish metrological traceability. Traditionally, the drug development industry has relied on the mass balance approach—a secondary, indirect method that subtracts quantified impurities (via HPLC, Karl Fischer, TGA, and Ash) from 100%[1]. However, mass balance is highly vulnerable to cumulative error propagation and "hidden bias" from undetected, non-chromophoric impurities ()[2].

As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the primary orthogonal technique for ISO 17034 reference standard certification. Because the 1 H-NMR peak area is fundamentally proportional to the number of resonating nuclei, qNMR provides a direct, absolute mass fraction without requiring a structurally identical reference standard (). This guide objectively compares qNMR against mass balance, detailing the mechanistic causality behind our validation protocols.

Mechanistic Causality: Why qNMR Outperforms Secondary Methods

In chromatographic methods like HPLC-UV, the detector response is highly dependent on the analyte's extinction coefficient. If an impurity lacks a chromophore, it remains invisible to the detector, leading to a dangerous overestimation of the standard's purity[3].

Conversely, qNMR is a primary ratio measurement. The physics of NMR dictate that under fully relaxed conditions, the integrated signal intensity is strictly proportional to the molar concentration of the nuclei. By co-weighing 3-chloro-4-propoxyaniline with a certified internal standard (IS), we create a self-validating system where the purity is calculated directly from fundamental physical constants, completely independent of the molecule's UV absorbance ()[3].

Workflow Comparison: Direct vs. Indirect Certification

G cluster_qnmr qNMR Workflow (Primary Ratio Method) cluster_mb Mass Balance Workflow (Secondary Method) q1 Gravimetric Co-weighing (Analyte + IS) q2 1H-NMR Acquisition (D1 > 5*T1) q1->q2 q3 Direct Purity Calculation (Metrologically Traceable) q2->q3 end Certified Reference Material (ISO 17034 Compliant) q3->end m1 HPLC-UV (Organic Impurities) m4 100% - Σ Impurities (Indirect Purity) m1->m4 m2 Karl Fischer & TGA (Water & Volatiles) m2->m4 m3 Residue on Ignition (Inorganics) m3->m4 m4->end start 3-Chloro-4-propoxyaniline Candidate Material start->q1 start->m1 start->m2 start->m3

Comparative workflows for reference standard certification: qNMR (direct) vs. Mass Balance (indirect).

Experimental Protocol: A Self-Validating qNMR System

To ensure absolute trustworthiness, every step of the qNMR protocol is designed to eliminate systematic bias and ensure metrological traceability[4].

Step 1: Internal Standard (IS) Selection & Precision Gravimetry
  • Causality: The IS must be highly pure (NIST SRM), soluble in the same deuterated solvent, and possess NMR signals that do not overlap with the analyte[3].

  • Action: For 3-chloro-4-propoxyaniline, the aliphatic propoxy protons resonate between 1.0–3.9 ppm, and the aromatic protons resonate between 6.5–7.0 ppm. We select 1,4-Dinitrobenzene (1,4-DNB) as the IS because its highly deshielded aromatic protons yield a distinct singlet at ~8.4 ppm, ensuring absolute baseline resolution.

  • Gravimetry: Co-weigh ~10 mg of 3-chloro-4-propoxyaniline and ~5 mg of 1,4-DNB into a vial using a calibrated microbalance (d=0.001 mg). Crucial: The exact mass is the foundation of the qNMR equation; buoyancy corrections must be applied to maintain the unbroken chain of traceability[5].

Step 2: 1 H-NMR Acquisition Parameters
  • Causality: Incomplete longitudinal relaxation ( T1​ ) is the leading cause of quantitative error. If the relaxation delay (D1) is too short, the signal saturates, and the integral will not reflect the true molar amount.

  • Action: Perform an inversion-recovery experiment to determine the longest T1​ of the analyte and IS. Set the D1 delay to ≥5×T1​ (typically 60 seconds) to ensure >99.3% magnetization recovery. Use a 90° excitation pulse for maximum signal-to-noise ratio (SNR) and acquire at least 64 transients.

Step 3: Data Processing & Purity Calculation
  • Causality: Phase and baseline distortions artificially inflate or deflate integrals.

  • Action: Apply rigorous zero- and first-order phase correction. Perform manual baseline correction. Integrate the 1,4-DNB singlet (8.4 ppm, 4 protons) and the isolated propoxy triplet of the analyte (~1.0 ppm, 3 protons).

  • Equation: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where P=Purity, I=Integral, N=Number of nuclei, M=Molar mass, W=Weight).

Comparative Performance Data

To validate the methodology, a single candidate batch of 3-chloro-4-propoxyaniline was analyzed using both qNMR and the traditional Mass Balance suite (HPLC-UV + KF + TGA + ROI). The results are summarized below.

Performance Metric 1 H-qNMR (Internal Standard)Mass Balance (HPLC + KF + TGA + ROI)
Determined Purity 98.45%99.10%
Measurement Uncertainty (k=2) ± 0.35%± 0.85%
Total Analysis Time ~2 Hours~3 Days (Cumulative)
Sample Consumption ~10 mg> 500 mg (Due to Ash/ROI testing)
Traceability Source Direct to SI (via NIST SRM IS)Indirect (Requires multiple calibrations)
Hidden Bias Risk Minimal (Universal proton detection)High (Non-UV absorbing impurities missed)

Data Interpretation: The mass balance method overestimated the purity (99.10%) because HPLC-UV failed to detect a non-chromophoric aliphatic impurity, which was clearly visible in the aliphatic region of the qNMR spectrum. The tandem use of both methods confirms that qNMR provides a more accurate, conservative purity assignment ()[4].

Conclusion

For the certification of 3-chloro-4-propoxyaniline reference standards, qNMR is not merely an alternative to mass balance; it is a metrologically superior primary method. By eliminating the dependency on chromophoric response factors and drastically reducing sample consumption and analysis time, qNMR ensures that drug development professionals can trust the absolute purity of their analytical standards under ISO 17034 guidelines ()[5].

References

  • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 2015. URL:[Link]

  • Miura, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, 2021. URL:[Link]

  • Miura, T., et al. "Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation." Journal of AOAC INTERNATIONAL, 2025. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-propoxyaniline

Comprehensive Safety and Operational Guide: Handling 3-Chloro-4-propoxyaniline As researchers and drug development professionals, handling halogenated aromatic amines requires moving beyond basic compliance and understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-Chloro-4-propoxyaniline

As researchers and drug development professionals, handling halogenated aromatic amines requires moving beyond basic compliance and understanding the fundamental toxicology driving our safety protocols. This guide provides a self-validating, step-by-step operational framework for handling 3-Chloro-4-propoxyaniline , ensuring that every safety measure is grounded in chemical and biological causality.

Executive Summary & Hazard Profile

3-Chloro-4-propoxyaniline (CAS: 5211-03-0) is a specialized chemical intermediate. Like many aniline derivatives, it presents severe systemic health risks if mishandled, primarily due to its ability to rapidly penetrate biological membranes[1].

Table 1: Quantitative GHS Hazard Summary [2]

GHS Hazard Class Hazard Code Clinical Description
Acute Tox. 4 H302 + H312 + H332 Harmful if swallowed, in contact with skin, or inhaled.
Skin Irrit. 2 H315 Causes localized skin irritation and facilitates systemic entry.
Eye Irrit. 2A H319 Causes serious eye irritation.

| STOT SE 3 | H336 | Specific target organ toxicity (single exposure); may cause drowsiness/dizziness. |

Mechanistic Toxicology: The Causality of Risk

To understand why standard laboratory Personal Protective Equipment (PPE) is insufficient for this compound, we must examine its toxicokinetics.

3-Chloro-4-propoxyaniline is highly lipophilic, allowing it to rapidly cross the stratum corneum (skin) and respiratory epithelium[1]. Once absorbed into the bloodstream, it undergoes hepatic clearance via cytochrome P450 enzymes. This metabolism converts the parent compound into active N-hydroxy metabolites (phenylhydroxylamines)[1],[3].

These active metabolites are the true toxic agents. They enter erythrocytes and initiate a redox cycle, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[1]. This forms methemoglobin , a modified protein incapable of binding and transporting oxygen. The result is insidious tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[1],[3]. Because dermal absorption is highly efficient and initially asymptomatic, systemic toxicity and cyanosis can be delayed for several hours after exposure[1].

Pathway A 3-Chloro-4-propoxyaniline (Dermal/Inhalation) B Hepatic CYP450 N-hydroxylation A->B C Phenylhydroxylamine (Active Metabolite) B->C D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D E Methemoglobinemia & Hypoxia D->E

Metabolic pathway of 3-Chloro-4-propoxyaniline inducing methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because of the delayed systemic toxicity and high skin permeability, preventing dermal and inhalation exposure is the absolute highest priority.

Table 2: PPE Requirements and Mechanistic Justification

PPE Category Specification Mechanistic Justification
Hand Protection Double-gloving: Inner nitrile (4-8 mil), Outer Butyl Rubber or heavy-duty Neoprene. Anilines readily permeate standard thin nitrile gloves. Butyl rubber provides superior breakthrough resistance against lipophilic aromatic amines.
Body Protection Disposable Tyvek® suit or impermeable lab apron worn over a standard cotton lab coat. Prevents insidious dermal absorption from microscopic dust settling on porous clothing, which can cause delayed systemic toxicity[1].
Eye/Face Indirect-vented chemical splash goggles + Face shield. Prevents ocular absorption and irritation (H319) from airborne particulates or accidental solvent splashes[2].

| Respiratory | NIOSH-approved N95/P100 particulate respirator (for pure solid handling). | Mitigates the H332 (Acute Inhalation) hazard by preventing the inhalation of fine powders during weighing and transfer[2],[4]. |

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Workflow Prep 1. Fume Hood Prep Verify Flow >100 fpm PPE 2. PPE Donning Butyl Gloves & Respirator Prep->PPE Handle 3. Chemical Transfer Use Anti-static Tools PPE->Handle Decon 4. Decontamination Acidic Surface Wipe-down Handle->Decon Waste 5. Waste Segregation Label as Toxic Amine Decon->Waste

Standard operating procedure workflow for handling 3-Chloro-4-propoxyaniline safely.

Step-by-Step Methodology:

  • Environmental Preparation: Verify the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm).

    • Causality: Proper airflow ensures that any aerosolized particulates generated during container opening are pulled away from the operator's breathing zone, actively mitigating the inhalation hazard.

  • Tool Selection: Utilize anti-static weighing boats and grounded spatulas.

    • Causality: 3-Chloro-4-propoxyaniline is typically handled as a powder. Static charge causes fine powders to aerosolize and cling to gloves or the hood sash. Anti-static tools neutralize this charge, maintaining physical containment.

  • Transfer & Weighing: Perform all transfers deep within the fume hood (at least 6 inches behind the sash). Keep the sash as low as possible to create a physical barrier between your face and the compound.

  • Decontamination (The Acid-Wash Principle): After handling, wipe down the balance and hood surfaces with a mild acidic solution (e.g., 1-5% acetic acid or citric acid), followed by a standard aqueous detergent wipe.

    • Causality: Anilines are weak bases and are highly lipophilic/water-insoluble. The acid protonates the amine group, converting the hazardous free base into a highly water-soluble anilinium salt that is easily lifted and removed by the subsequent detergent wipe.

Spill Response & Waste Disposal Plan

  • Spill Response: In the event of a solid spill, do not dry sweep , as this will immediately aerosolize the toxic powder, creating a severe inhalation hazard[4]. Instead, cover the spill with damp absorbent pads (using water mixed with a surfactant) to suppress dust, or use a HEPA-filtered vacuum dedicated exclusively to hazardous materials. Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Waste Segregation: Segregate 3-Chloro-4-propoxyaniline waste clearly as a "Toxic Aromatic Amine." Do not mix this waste with strong oxidizers or concentrated nitric/sulfuric acids, as aromatic amines can undergo violent, exothermic oxidation reactions.

References

  • 3-chloro-4-propoxyaniline — Chemical Substance Inform
  • Matrix Scientific: 3-Chloro-4-propoxyaniline - M
  • Aniline | Medical Management Guidelines | Toxic Substance Portal -
  • Toxicology Laboratory Analysis and Human Exposure to p-Chloroaniline - National Institutes of Health (NIH) / PMC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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